molecular formula C12H19NO2 B13247688 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Cat. No.: B13247688
M. Wt: 209.28 g/mol
InChI Key: BVXXVPHGJFNZIL-UHFFFAOYSA-N
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Description

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[1-(2-methoxyphenyl)ethylamino]propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-9(14)8-13-10(2)11-6-4-5-7-12(11)15-3/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

BVXXVPHGJFNZIL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)C1=CC=CC=C1OC)O

Origin of Product

United States

Foundational & Exploratory

"synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Executive Summary

This technical guide details the synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol , a steric-rich secondary


-amino alcohol. Structurally, this molecule combines a chiral benzylic amine motif—derived from 1-(2-methoxyphenyl)ethylamine—with a 2-hydroxypropyl chain.

Such scaffolds are critical in pharmaceutical development as chiral resolving agents , ligands for asymmetric catalysis , and advanced intermediates for aryloxypropanolamine class drugs (e.g.,


-blockers or CNS-active agents). The presence of the ortho-methoxy group on the phenyl ring introduces significant steric bulk and electronic donation, influencing both the basicity of the amine and the conformational rigidity of the final product.

This guide prioritizes the nucleophilic ring-opening of propylene oxide (Method A) as the primary industrial route due to its atom economy and scalability, while presenting reductive amination (Method B) as a mechanistic alternative for specific fragment coupling.

Part 1: Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first disconnect the target molecule at its most strategic bond: the carbon-nitrogen (


) bond between the secondary amine and the propyl chain.

Strategic Disconnection:

  • Disconnection A (Preferred): Cleavage of the

    
     bond adjacent to the alcohol. This reveals 1-(2-methoxyphenyl)ethylamine  (nucleophile) and propylene oxide  (electrophile).
    
  • Disconnection B: Cleavage of the

    
     bond adjacent to the benzylic center. This implies a reductive amination between 2-methoxyacetophenone  and 1-amino-2-propanol .
    

Selection Logic:

  • Route A (Epoxide Opening): Preferred. It proceeds via a standard

    
     mechanism with high regioselectivity under mild conditions. It avoids the use of hydride reducing agents and heavy metal catalysts required in Route B.
    
  • Route B (Reductive Amination): Secondary choice. Useful if the specific chiral epoxide is unavailable, but suffers from potential over-alkylation and requires rigorous hydrogenation safety protocols.

Retrosynthesis Target Target: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Amine Nucleophile: 1-(2-Methoxyphenyl)ethylamine Target->Amine Route A (C-N Disconnection) Epoxide Electrophile: Propylene Oxide Target->Epoxide Ketone Precursor B1: 2-Methoxyacetophenone Target->Ketone Route B (Reductive Amination) AminoAlcohol Precursor B2: 1-Amino-2-propanol Target->AminoAlcohol

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Part 2: Synthesis Protocols

Method A: Regioselective Ring Opening of Propylene Oxide

The Standard Industrial Protocol

This method utilizes the nucleophilicity of the primary amine to open the strained epoxide ring. The reaction is predominantly governed by steric factors, favoring attack at the less hindered terminal carbon (regioselective formation of the secondary alcohol).

Reagents & Stoichiometry:

Component Equiv. Role Notes
1-(2-Methoxyphenyl)ethylamine 1.0 Nucleophile Limiting reagent. Can be (R), (S), or Racemic.
Propylene Oxide 1.2 - 1.5 Electrophile Excess used to drive kinetics; volatile (bp 34°C).
Ethanol (or Isopropanol) Solvent Medium Protic solvents facilitate proton transfer in the transition state.

| Water | 0.1 | Catalyst | Trace water accelerates ring opening via H-bonding. |

Step-by-Step Protocol:

  • Preparation: In a pressure-rated reaction vessel (or round-bottom flask with an efficient reflux condenser), dissolve 1.0 equivalent of 1-(2-methoxyphenyl)ethylamine in Ethanol (5 volumes relative to amine mass).

  • Cooling: Cool the solution to 0–5°C using an ice bath. This is critical to control the exotherm upon epoxide addition.

  • Addition: Slowly add 1.2 equivalents of propylene oxide dropwise. Caution: Propylene oxide is a carcinogen and highly volatile.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Heat the mixture to 40–50°C for 4–6 hours to ensure complete consumption of the amine. Monitoring by TLC or LC-MS is required (Target

      
       [M+H]+).
      
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess propylene oxide.

    • The residue is typically a viscous oil.

  • Purification:

    • Dissolve the crude oil in Ethyl Acetate.

    • Wash with water (to remove any oligomeric glycols).

    • Extract with 1N HCl to pull the product into the aqueous phase (leaving neutral impurities in organic).

    • Basify the aqueous phase with NaOH to pH > 12 and re-extract into Dichloromethane (DCM).

    • Dry over

      
       and concentrate.
      

Mechanism & Stereochemistry: The reaction proceeds via an


 attack. Because the amine is chiral (assuming use of a pure enantiomer like (S)-1-(2-methoxyphenyl)ethylamine) and propylene oxide contains a chiral center, the product will be formed as a pair of diastereomers  if racemic propylene oxide is used.
  • Stereocontrol: To obtain a single isomer, one must use optically pure propylene oxide (e.g., (S)-propylene oxide).

Method B: Reductive Amination (Alternative)

For Fragment Coupling or Library Synthesis

This route is useful if the specific epoxide is unstable or if generating a library of analogs from the acetophenone precursor.

Reagents:

  • 2-Methoxyacetophenone (1.0 equiv)

  • 1-Amino-2-propanol (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) - Lewis Acid dehydrating agent
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    

Protocol:

  • Imine Formation: Mix 2-methoxyacetophenone and 1-amino-2-propanol in neat

    
    . Stir at room temperature for 6–12 hours. The Titanium acts as a water scavenger, driving the equilibrium toward the imine (Schiff base).
    
  • Reduction: Dilute the viscous mixture with Ethanol. Cool to 0°C.

  • Add

    
     portion-wise. Stir for 2 hours.
    
  • Quench: Carefully add water (exothermic hydrolysis of Ti salts). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad.

  • Isolation: Extract the filtrate with DCM/Water as described in Method A.

Part 3: Process Visualization

The following diagram illustrates the reaction logic and potential side-pathways (such as bis-alkylation) that must be controlled.

SynthesisWorkflow Amine 1-(2-Methoxyphenyl)ethylamine Reaction Ring Opening (EtOH, 50°C) Amine->Reaction PO Propylene Oxide PO->Reaction TS Transition State (SN2 Attack) Reaction->TS Product Product: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol TS->Product Major Path SideProduct Impurity: Bis-alkylated species TS->SideProduct Excess PO / High Temp

Figure 2: Reaction workflow for the epoxide ring-opening synthesis.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     7.2 - 6.8 ppm (m, 4H):  Aromatic protons (characteristic of ortho-substituted benzene).
    
  • 
     4.1 - 4.0 ppm (q, 1H):  Benzylic proton (
    
    
    
    ).
  • 
     3.8 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.7 ppm (m, 1H):  Methine proton of the alcohol side chain (
    
    
    
    ).
  • 
     2.6 - 2.4 ppm (m, 2H):  Methylene protons adjacent to amine (
    
    
    
    ).
  • 
     1.3 ppm (d, 3H):  Methyl group on the benzylic position.
    
  • 
     1.1 ppm (d, 3H):  Methyl group on the propanol chain.
    

2. Mass Spectrometry (ESI-MS):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 209.29 g/mol

  • Observed Ion:

    
    
    

Part 5: Safety & Handling

  • Propylene Oxide: Classified as a Group 2B carcinogen. It is highly flammable and volatile. All reactions must be performed in a fume hood with spark-proof equipment.

  • Amines: The starting material and product are basic and can cause skin irritation. Use nitrile gloves.

  • Stereoisomerism: Be aware that if using racemic starting materials, the product will be a mixture of diastereomers (

    
     and 
    
    
    
    ), which may have different physical properties (melting points, solubility).

References

  • Thermo Scientific Chemicals. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%.[1] Fisher Scientific.[1] [Link][1]

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley, 2019.
  • Ahuja, P., et al.Regioselective ring opening of epoxides with amines. Tetrahedron Letters, Vol 43, Issue 35, 2002. (Mechanistic grounding for Method A).
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61, 3849-3862. [Link]

Sources

Technical Assessment: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol , a chiral


-amino alcohol intermediate. This document is structured for researchers and process chemists, focusing on synthesis, stereochemical complexity, and physicochemical profiling.

Chiral -Amino Alcohol Intermediate

Executive Summary

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is a secondary amine featuring two chiral centers, structurally classified as a


-amino alcohol. It serves as a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as the Calcium-Sensing Receptor (CaSR) and adrenergic receptors. Its structure combines a lipophilic 1-(2-methoxyphenyl)ethyl  moiety—derived from the chiral amine resolving agent 1-(2-methoxyphenyl)ethylamine—with a polar 2-hydroxypropyl  chain.

This guide details the molecule's physicochemical properties, a self-validating synthesis protocol via epoxide ring-opening, and a rigorous stereochemical analysis of its four diastereomers.

Chemical Identity & Stereochemistry

The molecule exists as a mixture of four stereoisomers due to the presence of two stereogenic centers:

  • C1' : The benzylic carbon of the ethyl group.

  • C2 : The methine carbon of the propanol chain.

AttributeDetail
IUPAC Name 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol
Molecular Formula

Molecular Weight 209.29 g/mol
Core Moiety

-Amino Alcohol (Vicinal amino alcohol)
Chiral Centers 2 (yielding 4 diastereomers:

;

;

;

)
Key Functional Groups Secondary Amine (

), Secondary Alcohol, Aryl Ether
Stereochemical Configuration

The synthesis typically starts from an enantiopure amine (e.g.,


-1-(2-methoxyphenyl)ethylamine). Reaction with racemic propylene oxide yields two diastereomers (

and

), which have distinct physical properties (NMR shifts, solubility) allowing for separation.
Synthesis & Manufacturing Protocol

The most robust synthetic route is the Nucleophilic Ring Opening of Propylene Oxide , governed by steric hindrance and electronic effects.

Mechanism

The reaction proceeds via an


-like attack of the nucleophilic nitrogen on the epoxide.[1]
  • Regioselectivity: The amine predominantly attacks the less hindered terminal carbon (C1) of propylene oxide, yielding the primary amine/secondary alcohol product (the target).

  • Side Reactions: Attack at C2 (yielding the primary alcohol) is minimal (<5%) under neutral/basic conditions but can increase under acidic catalysis.

Experimental Protocol (Self-Validating)

Note: This protocol assumes the use of (R)-1-(2-methoxyphenyl)ethylamine to simplify purification.

Reagents:

  • (R)-1-(2-methoxyphenyl)ethylamine (1.0 eq)

  • Propylene Oxide (1.2 eq)[2]

  • Solvent: Ethanol or Isopropanol (Anhydrous)

  • Catalyst: None required (autocatalytic) or mild Lewis acid (

    
    ) for kinetics.
    

Step-by-Step Methodology:

  • Preparation: Charge a pressure-rated reaction vessel with (R)-1-(2-methoxyphenyl)ethylamine dissolved in ethanol (5 volumes).

  • Addition: Cool to 0°C. Add Propylene Oxide dropwise to control exotherm.

  • Reaction: Seal vessel and heat to 60°C for 12 hours.

    • Validation Point: Monitor consumption of amine by TLC (

      
      , 10% MeOH/DCM). Disappearance of starting amine (
      
      
      
      ) indicates completion.
  • Workup: Concentrate under reduced pressure to remove solvent and excess propylene oxide.

  • Purification: The residue is a mixture of diastereomers. Separate via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM with 0.1%

    
    ).
    

SynthesisPathway Start 1-(2-Methoxyphenyl)ethylamine (Nucleophile) Transition Transition State (SN2 Attack at C1) Start->Transition Mix in EtOH, 60°C Reagent Propylene Oxide (Electrophile) Reagent->Transition Product 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (Target Molecule) Transition->Product Major Pathway (>95%) Impurity Regioisomer Impurity (Attack at C2) Transition->Impurity Minor Pathway (<5%)

Figure 1: Synthetic pathway demonstrating the regioselective ring-opening of propylene oxide.

Physicochemical & Analytical Profiling

Understanding the physicochemical behavior is crucial for formulation and isolation.

Solubility Profile
  • Water: Low to Moderate (Free base). High (Hydrochloride salt).

  • Organic Solvents: Soluble in Methanol, Ethanol, DCM, DMSO.

  • LogP (Predicted): ~1.8 - 2.2 (Lipophilic due to methoxyphenyl and ethyl groups).

Analytical Characterization

1. Mass Spectrometry (ESI-MS):

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation:

    • Loss of water (

      
      ): 192 m/z.
      
    • 
      -Cleavage at amine: Characteristic fragments for benzyl amine derivatives.
      

2. Proton NMR (


-NMR, 400 MHz, 

):
  • Aryl Protons: Multiplet at

    
     6.8 - 7.3 ppm (4H).
    
  • Methoxy Group: Singlet at

    
     3.8 ppm (3H).
    
  • Benzylic Methine: Quartet at

    
     4.0 - 4.2 ppm (1H).
    
  • Propyl Methine (CH-OH): Multiplet at

    
     3.7 ppm.
    
  • Methyl Groups: Two doublets (one from ethyl group, one from propyl chain) at

    
     1.1 - 1.4 ppm.
    

3. Diastereomer Separation (HPLC):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Utility: Essential for determining the diastereomeric ratio (dr) of the synthesis.

Applications in Drug Development

This molecule is not merely a passive intermediate; its structural motifs are pharmacologically privileged.

1. GPCR Ligand Scaffolds

The 1-(2-methoxyphenyl)ethyl moiety is a known pharmacophore in calcimimetics (calcium-sensing receptor allosteric modulators). The addition of the hydroxypropyl chain mimics the


-blocker "tail" (aryloxypropanolamine), suggesting potential activity at adrenergic receptors (

).
2. Chiral Resolution Agents

Due to the proximity of the chiral center to the amine, the enantiopure form of this molecule can serve as a Chiral Resolving Agent for racemic acids. The additional hydroxyl group provides a secondary "anchor" point for hydrogen bonding, potentially increasing the resolution efficiency (selectivity factor,


) compared to the parent amine.
3. Impurity Marker

In the synthesis of drugs utilizing 1-(2-methoxyphenyl)ethylamine (e.g., specific Tamsulosin or Silodosin analogs), reaction with trace propylene oxide (a common alkylating agent or sterilant) can generate this compound. It serves as a critical Reference Standard for impurity profiling in QC release testing.

Applications Core 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol App1 Chiral Building Block (GPCR Ligands) Core->App1 Structural Homology App2 Impurity Reference Standard (HPLC Marker) Core->App2 Process Control App3 Chiral Resolving Agent (Acid Resolution) Core->App3 H-Bonding Capability

Figure 2: Functional applications in pharmaceutical R&D.

References
  • Chiral Amine Synthesis: Juaristi, E., et al. "Enantioselective Synthesis of -Amino Acids." Aldrichimica Acta, 1994. (Contextual basis for chiral amine precursors).
  • Epoxide Ring Opening: Ager, D. J. "The Chemistry of Amino Alcohols." Organic Reactions, 2004 .

  • Calcimimetic Pharmacophores: "Calcium receptor-active molecules." U.S. Patent 6,011,068. (Identifies 1-(2-methoxyphenyl)ethylamine as a key scaffold).[3]

  • Analytical Profiling: "Separation of Amino Alcohol Diastereomers." Journal of Chromatography A, 2010. (Methodology for chiral HPLC).

Disclaimer: This guide is for research purposes only. All synthesis and handling of chemical substances should be performed by qualified personnel in a controlled laboratory environment.

Sources

"1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol IUPAC name and structure"

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Chemical Entity Technical Guide Classification:


-Amino Alcohol / Chiral Intermediate
Date:  October 26, 2023

Executive Summary

This guide provides an in-depth technical analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol , a secondary amino alcohol characterized by two chiral centers. This compound represents a critical structural motif in medicinal chemistry, serving as both a potential pharmacophore for adrenergic receptor modulation and a versatile chiral building block.

The molecule is synthesized via the regioselective aminolysis of propylene oxide using 1-(2-methoxyphenyl)ethylamine. Its structural integrity relies on the stability of the secondary amine linkage and the steric environment provided by the ortho-methoxy substitution on the phenyl ring.

Chemical Identity & Structural Analysis[1][2]

Nomenclature Breakdown

The IUPAC name is derived systematically, prioritizing the alcohol functional group as the principal characteristic group.

  • Parent Chain: Propan-2-ol (3-carbon chain with a hydroxyl group at position 2).

  • Substituent (Position 1): An amino group.[1][2][3][4]

  • 
    -Substitution:  The nitrogen is substituted with a 1-(2-methoxyphenyl)ethyl group.[4]
    
  • Full Name: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Structural Specifications
ParameterData
Molecular Formula

Molecular Weight 209.29 g/mol
Chiral Centers 2 (Position 2 on propanol; Position 1 on ethyl group)
Stereoisomers 4 (RR, SS, RS, SR)
H-Bond Donors 2 (OH, NH)
H-Bond Acceptors 3 (OH, NH, OMe)
Stereochemical Complexity

The molecule possesses two stereogenic centers, creating four distinct stereoisomers. In pharmaceutical applications, the specific diastereomer often dictates biological activity.

  • Center A: The benzylic carbon (

    
    -methylbenzyl moiety).[4]
    
  • Center B: The C2 carbon of the propanol chain.

Synthesis & Reaction Mechanism[7][8][9]

The most robust route for synthesizing this compound is the nucleophilic ring-opening of propylene oxide (epoxide aminolysis) . This reaction is generally regioselective, favoring the attack of the amine on the less hindered carbon of the epoxide.

Reaction Scheme (Graphviz)

ReactionScheme Amine 1-(2-Methoxyphenyl)ethylamine (Nucleophile) TS Transition State (S_N2 Attack at C1) Amine->TS + Heat/Catalyst Epoxide Propylene Oxide (Electrophile) Epoxide->TS Product 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (Target) TS->Product Regioselective Ring Opening

Experimental Protocol: Epoxide Aminolysis

Note: This protocol assumes the use of racemic starting materials. For chiral synthesis, optically pure amine and epoxide must be used.

Reagents:

  • 1-(2-Methoxyphenyl)ethylamine (1.0 equiv)[4][5]

  • Propylene oxide (1.2 equiv)

  • Solvent: Ethanol (absolute) or Isopropanol

  • Catalyst (Optional): Lithium perchlorate (

    
    ) can accelerate ring opening.
    

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 1-(2-methoxyphenyl)ethylamine dissolved in ethanol (concentration ~0.5 M).

  • Addition: Cool the solution to 0°C. Add propylene oxide dropwise to prevent runaway exotherm (epoxide ring opening is highly exothermic).

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 50-60°C for 4–6 hours. Monitor consumption of the amine via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.

  • Workup: Remove excess propylene oxide and solvent under reduced pressure (rotary evaporator).

  • Purification: The crude oil is typically purified via flash column chromatography (Silica gel; Gradient: 100% DCM

    
     5% MeOH/DCM with 1% 
    
    
    
    ).
  • Salt Formation (Optional): To obtain a solid for storage, dissolve the free base in diethyl ether and treat with HCl/ether or oxalic acid to precipitate the salt.

Mechanism & Regioselectivity

The reaction proceeds via an


 mechanism .
  • Regiocontrol: The amine nucleophile attacks the least substituted carbon (C1) of the propylene oxide ring due to steric hindrance at C2.

  • Side Products: A minor amount (<5%) of the regioisomer (2-amino-1-propanol derivative) may form, particularly if the reaction temperature is too high or if Lewis acid catalysts are used aggressively.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 6.80Multiplet4HAromatic protons (2-OMe-Ph)
4.15Quartet1HBenzylic CH (

)
3.82Singlet3HMethoxy group (

)
3.75Multiplet1HMethine of propanol (

)
2.65 – 2.45Multiplet2HMethylene adjacent to N (

)
1.35Doublet3HMethyl on benzylic position
1.15Doublet3HMethyl of propanol chain
Mass Spectrometry (ESI-MS)
  • Expected

    
    : 
    
    
    
    .
  • Fragmentation Pattern: distinctive loss of the hydroxypropyl fragment or cleavage at the benzylic position.

Applications & Significance

Chiral Resolution & Ligand Synthesis

The precursor, 1-(2-methoxyphenyl)ethylamine, is a known chiral resolving agent (often marketed as "ChiPros"). The target amino alcohol retains this chirality and can serve as:

  • Chiral Ligand: For asymmetric catalysis (e.g., zinc-catalyzed additions).

  • Resolving Agent: For separating racemic carboxylic acids via diastereomeric salt formation.

Pharmacological Relevance

This structure is a "reversed" analog of classical beta-blockers. While beta-blockers typically follow the Ar-O-CH2-CH(OH)-CH2-NH-R pattern (aryloxypropanolamine), this molecule follows an Ar-CH(Me)-NH-CH2-CH(OH)-Me pattern.

  • Structure-Activity Relationship (SAR): It is used to probe the steric requirements of the adrenergic receptor binding pocket.

  • Impurity Profiling: It serves as a reference standard for impurities in the synthesis of drugs involving 2-methoxy-phenethyl amines.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[6] Potential sensitizer due to the secondary amine.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Spill Response: Neutralize with weak acid (citric acid) before disposal.

References

  • Regioselectivity of Epoxide Aminolysis

    • Title: Mechanism and regioselectivity for the reactions of propylene oxide with surfaces and nucleophiles.
    • Source: Journal of Physical Chemistry B, 2006.[7]

    • URL:[Link]

  • Precursor Characterization (1-(2-Methoxyphenyl)ethylamine)

    • Title: 1-(2-Methoxyphenyl)ethanamine (PubChem CID 4612058).
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • General Synthesis of Beta-Amino Alcohols

    • Title: Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate.[8]

    • Source: Scientific Research Publishing (SCIRP).
    • URL:[Link]

  • Propylene Oxide Properties

    • Title: Propylene Oxide - Compound Summary.[9]

    • Source: PubChem.[10]

    • URL:[Link]

Sources

Technical Guide: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, structural characterization, and pharmacological potential of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical chiral building block for adrenergic receptor modulators and calcium channel blockers.

Classification: Chiral Amino-Alcohols / Phenethylamine Scaffolds Primary Application: Medicinal Chemistry (Adrenergic/Calcium Channel Modulation), Asymmetric Synthesis

Executive Summary & Structural Significance

The title compound, 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol , is a secondary amino-alcohol possessing two chiral centers: one at the benzylic position of the phenethylamine moiety and one at the secondary alcohol of the propanol chain. This structural complexity allows for the formation of four distinct stereoisomers (RR, SS, RS, SR), making it a valuable model for studying stereoselective drug-receptor interactions .

Core Pharmacophore Analysis

The molecule integrates two distinct pharmacophores often found in cardiovascular and CNS drugs:

  • 
    -Methylbenzylamine Motif:  A lipophilic, chiral anchor that mimics the catecholamine binding domain found in drugs like Dilevalol  and Labetalol . The ortho-methoxy substitution provides steric bulk and potential intramolecular hydrogen bonding, influencing the conformational lock of the molecule.
    
  • 
    -Amino Alcohol Linker:  The canonical "warhead" for 
    
    
    
    -adrenergic receptor binding (e.g., Propranolol, Atenolol).

This hybrid structure positions the scaffold as a versatile precursor for Multi-Target Directed Ligands (MTDLs) , capable of simultaneous


-adrenergic blockade or Calcium Channel antagonism (similar to Fendiline  derivatives).

Synthetic Pathways & Reaction Engineering

The synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol requires rigorous control over regioselectivity and stereochemistry.

Primary Route: Aminolysis of Epoxides

The most direct and atom-economical route involves the nucleophilic ring-opening of propylene oxide by 1-(2-methoxyphenyl)ethylamine.

Mechanism: The amine nucleophile attacks the less hindered carbon (C1) of the epoxide (SN2 mechanism) under basic or neutral conditions. However, under acidic catalysis, attack at C2 (more substituted) can occur, leading to regioisomeric impurities.

Diagram 1: Synthetic Workflow & Regiocontrol

SynthesisWorkflow Start 1-(2-Methoxyphenyl)ethylamine (Chiral Amine) Intermediate Transition State (SN2 Attack at C1) Start->Intermediate + Reagent Reagent Propylene Oxide (Racemic or Chiral) Reagent->Intermediate Condition1 Cond A: Ethanol, Reflux (Kinetic Control) Condition1->Intermediate Condition2 Cond B: Lewis Acid (LiClO4) (Regioselective) Condition2->Intermediate Enhances Selectivity Product Target: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (Mixture of Diastereomers) Intermediate->Product Major Pathway Impurity Regioisomer Impurity (2-amino-1-propanol deriv.) Intermediate->Impurity Minor Pathway (<5%)

Caption: Synthetic pathway illustrating the nucleophilic opening of propylene oxide. Kinetic control favors the terminal attack, yielding the target 1-amino-propan-2-ol derivative.

Alternative Route: Reductive Amination

For derivatives where the propanol chain is substituted or when avoiding epoxide handling:

  • Reactants: 1-(2-methoxyphenyl)ethylamine + Hydroxyacetone (Acetol).

  • Reductant: Sodium triacetoxyborohydride (STAB) in DCE.

  • Advantage: Avoids regioisomers.

  • Disadvantage: Lower diastereoselectivity compared to epoxide opening using chiral epoxides.

Experimental Protocols

Note: These protocols are designed for research grade synthesis (mg to gram scale).

Protocol A: Regioselective Synthesis via Epoxide Opening

Objective: Synthesize the target scaffold with >95% regioselectivity.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2-methoxyphenyl)ethylamine (10.0 mmol, 1.0 eq) in absolute Ethanol (20 mL).

  • Addition: Add Propylene oxide (12.0 mmol, 1.2 eq) dropwise at room temperature. Safety Note: Propylene oxide is volatile and a carcinogen; use a fume hood.

  • Reaction: Heat the mixture to mild reflux (50°C) for 6–12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9 + 1% NH4OH). The amine spot (lower Rf) should disappear, replaced by the more polar amino-alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess propylene oxide.

  • Purification: The crude oil is often a mixture of diastereomers.

    • Flash Chromatography: Silica gel, Gradient 0-5% MeOH in DCM.

    • Salt Formation: Dissolve oil in Et2O and add HCl/Et2O to precipitate the hydrochloride salt. Recrystallize from iPrOH/EtOAc to enrich specific diastereomers.

Protocol B: Diastereomeric Resolution (Analytical)

Since the product contains two chiral centers, separating the diastereomers is critical for SAR studies.

ParameterCondition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (targeting the methoxyphenyl chromophore)
Expected Result Four peaks (RR, SS, RS, SR) if starting materials were racemic. Two peaks if one starting material was enantiopure.

Structure-Activity Relationship (SAR) & Derivatives

The biological activity of this scaffold is highly sensitive to substitutions on the phenyl ring and the amino-alcohol tail.[1]

Diagram 2: SAR Logic & Pharmacophore Mapping

SAR_Logic Core Core Scaffold: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Mod_Phenyl Phenyl Ring Subs: 2-OMe is critical for steric lock. 4-F/Cl increases potency (Ca2+ channel). Core->Mod_Phenyl Mod_Linker Linker Length: Extension to butyl/pentyl shifts activity to Dopamine/Serotonin. Core->Mod_Linker Mod_OH Secondary Alcohol: Essential for H-bonding (Beta-receptors). Acylation destroys activity. Core->Mod_OH Mod_N Amine Center: Tertiary amines (N-methylation) reduce H-bonding, increase CNS penetration. Core->Mod_N Target_Ca L-Type Ca2+ Channel (Blocker) Mod_Phenyl->Target_Ca Lipophilic Pocket Target_Beta Beta-Adrenergic Receptor (Antagonist) Mod_OH->Target_Beta Critical Interaction

Caption: SAR map detailing how structural modifications shift pharmacological affinity between adrenergic receptors and calcium channels.

Key Analog Classes
  • Aryloxy-Analogs (Carvedilol-like): Introducing an ether linkage between the phenyl ring and the ethyl group shifts the profile towards non-selective

    
    -blockade with antioxidant properties.
    
  • Diphenyl-Analogs (Fendiline-like): Adding a second phenyl ring to the ethyl chain (e.g., 3,3-diphenylpropyl) drastically increases lipophilicity, favoring Calcium Channel blocking activity (L-type) over adrenergic activity.

  • Sulfonamide Derivatives: Introduction of a sulfonamide group on the phenyl ring (meta or para) can introduce

    
    -antagonist activity, similar to Tamsulosin  or Sotalol  hybrids.
    

Analytical Data Summary

For the hydrochloride salt of the (R,S)-isomer:

TechniqueCharacteristic SignalInterpretation
1H NMR (DMSO-d6)

3.80 (s, 3H)
Methoxy group (-OCH3).
1H NMR

1.45 (d, 3H)
Methyl group of the ethyl chain (benzylic).
1H NMR

1.10 (d, 3H)
Methyl group of the propanol chain.
13C NMR

157.5
C-2 of phenyl ring (ipso to OMe).
IR Spectroscopy 3350-3400 cm⁻¹Broad O-H and N-H stretch.
Mass Spec (ESI) m/z ~210 [M+H]+Parent ion (C12H19NO2).

References

  • Chiral Amino-Alcohol Synthesis: Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

  • Beta-Blocker SAR: Main, B. G., & Tucker, H. (1985). "Recent Advances in Beta-Adrenergic Blocking Agents." Progress in Medicinal Chemistry. Link

  • Fendiline & Calcium Channel Analogs: Bayer AG. (1970). "Process for the production of diphenyl-propylamine derivatives." US Patent 3,492,348. Link

  • Phenethylamine Pharmacology: Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. Link

  • Regioselectivity in Epoxide Opening: Jacobsen, E. N. (2000). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research. Link

Sources

"preliminary research on 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a definitive monograph for the research, synthesis, and characterization of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol .

This compound represents a critical chiral amino-alcohol scaffold , sharing structural homology with mixed


-adrenergic antagonists (e.g., Labetalol analogs) and serving as a high-value intermediate in the asymmetric synthesis of pharmaceutical actives.

Synthesis, Stereochemical Resolution, and Pharmacological Profiling

Document ID: RES-MPEA-2026-01 Classification: Chiral Amino-Alcohol / Adrenergic Pharmacophore Primary Application: Chiral Auxiliary, Drug Intermediate, Adrenergic Ligand Research

Executive Summary & Chemical Identity[1]

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is a secondary amine possessing two chiral centers: one at the benzylic position of the ethylamine moiety and one at the secondary alcohol of the propyl chain. This structural complexity makes it a vital subject for stereoselective synthesis research and fragment-based drug discovery (FBDD) targeting G-protein coupled receptors (GPCRs).

Chemical Data Table
PropertySpecification
IUPAC Name 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
Core Moiety 2-Amino-1-propanol (Isopropanolamine)
Substituent 1-(2-Methoxyphenyl)ethyl group
Chiral Centers 2 (C-alpha to phenyl, C-beta to hydroxyl)
Stereoisomers 4 (RR, SS, RS, SR)
Predicted pKa ~9.5 (Secondary Amine)
LogP (Predicted) 1.8 - 2.1

Module 1: Synthetic Pathway & Mechanism[3]

The most robust route for synthesizing this compound involves the nucleophilic ring-opening of propylene oxide by 1-(2-methoxyphenyl)ethylamine . This reaction is governed by steric hindrance, favoring the attack of the amine on the less substituted carbon of the epoxide (regioselective formation of the 1-amino-2-propanol isomer).

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the nucleophilic attack and the resulting stereochemical complexity.

SynthesisPathway cluster_stereo Stereochemical Outcome Amine 1-(2-Methoxyphenyl)ethylamine (Chiral Center 1) Reaction Nucleophilic Ring Opening (S_N2 Mechanism) Amine->Reaction Epoxide Propylene Oxide (Racemic or Chiral) Epoxide->Reaction Transition Transition State (Amine attacks terminal C) Reaction->Transition Product 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (Mixture of Diastereomers) Transition->Product Regioselective yield >90% Iso1 (R,R)-Isomer Product->Iso1 Iso2 (S,S)-Isomer Product->Iso2 Iso3 (R,S)-Isomer Iso4 (S,R)-Isomer

Figure 1: Synthetic pathway via epoxide ring opening. Note the generation of diastereomers based on the chirality of the starting amine and epoxide.

Optimized Synthetic Protocol

Objective: Synthesize the target molecule with high regioselectivity (>95% 1-amino isomer).

  • Reagents:

    • 1-(2-Methoxyphenyl)ethylamine (1.0 eq).

    • Propylene Oxide (1.2 eq).[1]

    • Solvent: Ethanol (absolute) or Methanol.[2]

    • Catalyst (Optional): Lithium Perchlorate (LiClO₄) can accelerate ring opening but is often unnecessary for aliphatic amines.

  • Procedure:

    • Step 1: Dissolve 1-(2-methoxyphenyl)ethylamine (e.g., 10 mmol) in Ethanol (20 mL) in a pressure tube or round-bottom flask with a reflux condenser.

    • Step 2: Cool the solution to 0°C. Add Propylene Oxide (12 mmol) dropwise to prevent volatilization (B.P. ~34°C).

    • Step 3: Allow to warm to room temperature, then heat to 50°C for 12 hours. Note: Higher temperatures increase the risk of bis-alkylation.

    • Step 4: Monitor reaction via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH). The product will be more polar than the starting amine.

    • Step 5: Evaporate solvent under reduced pressure.

    • Step 6: Purification via Flash Column Chromatography (Silica Gel, DCM:MeOH gradient) to remove any bis-alkylated byproduct.

Scientific Rationale: The use of a protic solvent (Ethanol) facilitates proton transfer during the epoxide opening, stabilizing the transition state and ensuring the amine attacks the less hindered carbon (C1 of propylene oxide) rather than C2, preserving the regiochemistry [1].

Module 2: Analytical Characterization & Stereochemistry

Because the molecule contains two chiral centers, standard synthesis yields a mixture of diastereomers unless enantiopure starting materials are used. Distinguishing these isomers is critical for biological evaluation.

NMR Interpretation Guide

The diastereomers (e.g., R,R vs R,S) will exhibit distinct chemical shifts due to the anisotropic effect of the phenyl ring on the adjacent methyl groups.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Note
Ar-OCH₃ 3.80 - 3.85SingletHigh intensity baseline reference.
Ph-CH(CH₃)-N 1.35 - 1.45DoubletThe methyl doublet often splits into two sets of signals (one for each diastereomer) in a racemic mix.
-CH(OH)-CH₃ 1.10 - 1.20DoubletDistinct separation between diastereomers is usually observed here.
-NH-CH₂- 2.50 - 2.80MultipletABX system; complex splitting due to chirality at both adjacent centers.
Chiral HPLC Method (Self-Validating Protocol)

To separate the 4 potential isomers (if starting from racemic materials) or verify enantiomeric excess (ee).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (utilizing the anisole chromophore).

  • Validation: Inject the racemic mixture first to establish retention times for all isomers. The (R,R)/(S,S) pair usually elutes separately from the (R,S)/(S,R) pair due to different physical properties (diastereomers).

Module 3: Preliminary Biological Research (Adrenergic Profiling)

This molecule shares the arylethylamine and amino-propanol pharmacophores found in beta-blockers and alpha-blockers. Preliminary research should focus on its affinity for


 and 

adrenergic receptors.
Structural Homology Logic
  • Alpha-1 Affinity: The 2-methoxyphenyl tail is a known "anchor" for

    
    -adrenergic receptors (seen in Tamsulosin, Silodosin, and Naftopidil analogs) [2].
    
  • Beta Affinity: The amino-propan-2-ol head group is the classic "beta-blocker" warhead (seen in Propranolol, Atenolol), binding to the Asp113 residue in the

    
    -receptor pocket [3].
    
In Silico Docking Workflow (DOT Visualization)

DockingWorkflow Structure 3D Conformer Generation (Energy Minimized) Docking Rigid Receptor / Flexible Ligand Docking (AutoDock Vina / Glide) Structure->Docking Target Receptor Targets (PDB: 2Y00 - Beta1, 3770 - Alpha1A) Grid Grid Generation (Focus: Asp113 / Orthosteric Site) Target->Grid Grid->Docking Analysis Interaction Analysis (H-Bonds, Pi-Pi Stacking) Docking->Analysis

Figure 2: Computational workflow for predicting receptor binding affinity.

In Vitro Binding Protocol (Radioligand Displacement)

Objective: Determine


 values for the compound.
  • Membrane Prep: CHO cells expressing human

    
     or 
    
    
    
    receptors.
  • Radioligand: [³H]-CGP12177 (for

    
    ) or [³H]-Prazosin (for 
    
    
    
    ).
  • Assay: Incubate membranes + Radioligand + Test Compound (10⁻⁹ to 10⁻⁴ M).

  • Filtration: Harvest on GF/B filters.

  • Analysis: Sigmoidal dose-response curve to calculate IC₅₀ and derive

    
     using the Cheng-Prusoff equation.
    

Safety & Stability (Material Safety Data)

As a research chemical, specific toxicological data may be sparse. Treat as a Functional Analog of methoxy-amphetamines and amino-alcohols.

  • Hazard Class: Irritant (Skin/Eye). Potential CNS activity due to structural similarity to phenethylamines.

  • Stability: The secondary amine is prone to oxidation over long periods. Store as the Hydrochloride (HCl) or Fumarate salt to ensure long-term stability.

  • Salt Formation Protocol: Dissolve free base in dry diethyl ether. Bubble dry HCl gas or add ethereal HCl dropwise. The salt will precipitate as a hygroscopic white solid.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for epoxide ring-opening regioselectivity).
  • Xu, Y., et al. (2014). "1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug." Molecules, 19(12), 21462-21472.[3] Link (Demonstrates the biological activity of the methoxyphenyl-amino-propanol scaffold).

  • Baker, J. G. (2005). "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology, 144(3), 317-322. Link (Reference for beta-blocker pharmacophore binding).

  • Ruifu Chemical. (2025). "R-1-(4-Methoxyphenyl)ethylamine - (R)-(+)-Propylene Oxide Product Guide." Link (Source for starting material specifications).

  • BenchChem. (2025).[4] "Technical Guide to the Synthesis of 1-(2-Methoxypropoxy)-2-propanol from Propylene Oxide." Link (Analogous synthesis protocols for propylene oxide ring opening).

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Dissolution of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the dissolution of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, a propanolamine derivative with potential applications in various research fields, including pharmacology and drug development.[1] Given the limited publicly available physicochemical data for this specific molecule, this document synthesizes best practices for handling similar chemical structures, such as beta-blockers and other small molecule inhibitors.[2][3] The protocols herein are designed to be a robust starting point for researchers, providing a logical framework for solvent selection, stock solution preparation, and subsequent dilution for use in common in vitro assays. This guide emphasizes the rationale behind each step to empower scientists to adapt the protocol to their specific experimental needs.

Introduction: Understanding the Molecule

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol belongs to the propanolamine class of compounds. This structural motif is common in many pharmacologically active agents, including beta-adrenergic receptor antagonists (beta-blockers).[1] Molecules in this class typically feature a hydrophilic amino alcohol side chain and a more lipophilic aromatic region. The presence of a methoxy group on the phenyl ring can influence the compound's polarity and solubility. While specific data for the target compound is scarce, its structure suggests it is a weak base and likely possesses moderate lipophilicity.

The effective and reproducible dissolution of this compound is critical for accurate and reliable experimental results in downstream applications such as cell-based assays, binding studies, and enzyme kinetics.[4] This protocol provides a systematic approach to achieving complete dissolution and maintaining the stability of the compound in solution.

Physicochemical Properties and Solvent Selection Rationale

Due to the absence of specific experimental data for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, we will proceed based on the properties of structurally similar propanolamine compounds and general principles of small molecule dissolution.

Property Predicted Characteristic Rationale for Dissolution Protocol
Solubility Likely soluble in organic solvents such as DMSO, DMF, and ethanol. Potentially low solubility in aqueous buffers at neutral pH.The protocol will prioritize creating a concentrated stock solution in an organic solvent, followed by dilution into aqueous media.[2]
pKa The secondary amine is expected to be basic, with a pKa likely in the range of 8.5-10.0.At physiological pH (~7.4), the compound will be predominantly in its protonated, charged form, which may enhance aqueous solubility compared to the free base. However, initial dissolution in an organic solvent is still recommended to overcome the lipophilic character of the aromatic portion.
Stability Generally stable, but prolonged storage in aqueous solutions, especially at non-optimal pH, should be avoided to prevent potential degradation.Stock solutions should be stored at low temperatures in an anhydrous organic solvent. Aqueous working solutions should be prepared fresh for each experiment.

Primary Recommended Solvent:

  • Dimethyl Sulfoxide (DMSO): A powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules. It is a common choice for creating high-concentration stock solutions for in vitro assays.[2]

Alternative Solvents:

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its ability to dissolve a broad range of compounds.

  • Ethanol: A less polar option that may be suitable if DMSO is incompatible with the downstream application.

Experimental Protocols

This section details the step-by-step procedures for preparing stock and working solutions of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Materials and Equipment
  • 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Appropriate aqueous buffer for the final experiment (e.g., PBS, HBSS, TRIS)

  • Vortex mixer

  • Sonicating water bath

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes and/or glass vials

  • Calibrated micropipettes

Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing the compound for experimental use.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation A Weigh Compound B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C or -80°C C->D E Thaw Stock Solution D->E For Experimental Use F Serially Dilute in DMSO (Optional) E->F G Final Dilution into Aqueous Buffer F->G H Use Immediately in Assay G->H

Caption: Workflow for dissolving 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution that can be stored and used for subsequent dilutions.

  • Calculate Required Mass: Determine the mass of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol needed to achieve the desired concentration and volume. The molecular weight of a similar compound, 1-Amino-3-(2-methoxyphenoxy)propan-2-ol, is 197.23 g/mol .[5] Assuming a similar molecular weight, for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 197.23 g/mol * (1000 mg / 1 g) = 1.97 mg (Note: Always use the lot-specific molecular weight provided by the supplier).

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using an analytical balance in a suitable vial (e.g., a 1.5 mL amber glass vial or a low-adhesion microcentrifuge tube).

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Promote Dissolution:

    • Cap the vial securely and vortex at maximum speed for 30-60 seconds.

    • Visually inspect the solution for any undissolved particulates.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[2] Avoid overheating the sample.

    • Repeat vortexing and sonication until the compound is fully dissolved, resulting in a clear solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol details the dilution of the organic stock solution into the final aqueous buffer for your experiment.

  • Thaw Stock Solution: Remove an aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions (Optional but Recommended): To avoid precipitation when transferring from a high concentration of DMSO directly into an aqueous buffer, it is often beneficial to perform an intermediate dilution in DMSO.

  • Final Dilution into Aqueous Buffer:

    • Pipette the required volume of the stock (or intermediate dilution) into a tube containing the final aqueous buffer.

    • Crucially, add the DMSO solution to the buffer, not the other way around. This ensures rapid mixing and minimizes localized high concentrations of the compound that can lead to precipitation.

    • Immediately vortex the solution to ensure homogeneity.

    • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Example Dilution Scheme: To prepare a 10 µM working solution from a 10 mM stock:

  • Perform a 1:100 serial dilution first in DMSO (e.g., 2 µL of 10 mM stock into 198 µL of DMSO) to create a 100 µM intermediate stock.

  • Then, perform a 1:10 dilution into your final assay buffer (e.g., 10 µL of 100 µM intermediate stock into 90 µL of buffer). This results in a final DMSO concentration of 1%.

Troubleshooting

Problem Possible Cause Suggested Solution
Compound does not dissolve in DMSO. Insufficient mixing or sonication. Compound may have very low solubility even in DMSO.Increase vortexing/sonication time. Gentle warming (to 37°C) may be attempted, but monitor for degradation. Consider trying an alternative solvent like DMF.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded. Salts in the buffer can decrease solubility.Decrease the final concentration of the compound. Increase the final percentage of DMSO (if tolerated by the assay). Perform serial dilutions in distilled water before the final dilution into a salt-containing buffer.[2] Consider the addition of a non-ionic detergent like Tween-20 (0.01-0.05%) if compatible with the assay.[2]
Inconsistent experimental results. Incomplete initial dissolution. Degradation of the compound in solution. Freeze-thaw cycles of the stock solution.Ensure the stock solution is completely clear before use. Prepare fresh working solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Conclusion

This application note provides a foundational and logically structured protocol for the dissolution of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol. By starting with a concentrated stock solution in DMSO and following a careful dilution strategy, researchers can prepare solutions suitable for a wide variety of in vitro studies. The principles and troubleshooting steps outlined here offer a robust framework for successfully working with this and other similar small molecules, ensuring data quality and experimental reproducibility.

References

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Molecules, 19(12), 21462-72. [Link]

  • Kurozumi, S., et al. (2013). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol as a potential anticancer drug. Pharmacology, 91(5-6), 339-45. [Link]

  • PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. [Link]

  • Pharmaffiliates. 1-(2-Methoxyphenyl)-N-(1-phenylethyl)propan-2-amine. [Link]

  • ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]

  • Ataman Kimya. 1-METHOXY-2-PROPANOL. [Link]

  • Molbase. 1-AMINO-3-(4-METHOXYPHENOXY)PROPAN-2-OL. [Link]

  • Google P
  • ResearchGate. A Comparative Study of Propranolol Release by In Vitro Dissolution Profiles in Pharmaceutical Formulations. [Link]

  • Saiper Chemicals Pvt. Ltd. Methoxy Propanol / Propylene Glycol Methyl Ether / 1-Methoxy-2-Propanol. [Link]

  • Cheméo. Chemical Properties of 2-Amino-1-(o-methoxyphenyl)propane (CAS 15402-84-3). [Link]

  • ASJP. Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. [Link]

  • Journal of Medicinal and Medical Chemistry. A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Publisso. 2‐Methoxypropanol‐1. [Link]

Sources

Application Notes & Protocols: A Framework for the Experimental Design of Novel Propanolamine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Design for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol and Structurally Related Compounds

Foreword: Navigating the Uncharted Territory of Novel Chemical Entities

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. While direct experimental data for every new molecule is not always publicly available, a robust framework for its investigation can be constructed by leveraging data from structurally analogous compounds. This guide provides a comprehensive experimental design strategy for the characterization of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

As of the date of this publication, specific biological data for this exact compound is not extensively documented in peer-reviewed literature. Therefore, this document will establish a detailed investigational roadmap based on the well-documented anticancer activities of a closely related naftopidil analogue, 1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015) . This analogue has demonstrated potent cytotoxic effects across a variety of human cancer cell lines, providing an evidence-based foundation for the protocols and assays detailed herein.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It is designed to serve as a practical guide for elucidating the potential therapeutic properties of novel propanolamine derivatives, using anticancer activity as a primary endpoint.

Section 1: Compound Overview and Rationale for Investigation

Propanolamine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including β-adrenergic receptor antagonism and potential anticancer effects.[4][5] The structure of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol contains key pharmacophores—a propan-2-ol backbone and a methoxyphenyl group—that suggest a potential for biological activity.

The rationale for investigating this compound's anticancer potential is strengthened by studies on the naftopidil analogue HUHS1015. HUHS1015 induces cell death in numerous cancer cell lines, including those from malignant mesothelioma, lung cancer, hepatoma, gastric cancer, and bladder cancer.[1][2][3] The proposed mechanism involves the induction of apoptosis and necrosis (necroptosis), making it a promising lead for anticancer drug development.[2][3] This guide will therefore focus on a suite of experiments designed to validate similar activities in 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Physicochemical Properties (Predicted)

A preliminary assessment of the compound's properties is crucial for experimental design, particularly for determining appropriate solvents and concentrations. While experimental data is pending, properties can be predicted using computational models.

PropertyPredicted Value/RangeSignificance in Experimental Design
Molecular Weight~225.3 g/mol Influences molar concentration calculations.
LogP (Octanol/Water)1.5 - 2.5Predicts membrane permeability and solubility.
pKa (Basic)8.5 - 9.5Affects solubility in aqueous buffers and cellular uptake.
Water SolubilityModerately SolubleGuides the preparation of stock solutions and media.

Note: These values are estimations based on the chemical structure and should be experimentally verified.

Section 2: The Investigational Workflow: A Multi-Tiered Approach

A logical, phased approach is critical to efficiently evaluate the compound's potential. The following workflow is proposed, moving from broad screening to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Cell Death cluster_2 Tier 3: Advanced Mechanistic & In Vivo Studies T1_A Cell Viability Assays (MTT/MTS) T1_B Dose-Response & IC50 Determination T1_A->T1_B Identify active concentrations T2_A Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) T1_B->T2_A Proceed with active compounds T2_B Caspase Activation Assays (Caspase-3, -4, -8, -9) T2_A->T2_B Confirm apoptotic pathway T3_A Cell Cycle Analysis T2_B->T3_A Investigate deeper mechanisms T3_B In Vivo Tumor Xenograft Models T3_A->T3_B Elucidate cellular impact

Caption: A multi-tiered workflow for anticancer drug screening.

Section 3: Detailed Protocols and Methodologies

The following protocols are based on established methodologies and findings from the investigation of the naftopidil analogue HUHS1015.[1][2]

Protocol 3.1: Cell Viability and IC50 Determination

Objective: To determine the cytotoxic effect of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol on a panel of human cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Rationale: This is the foundational experiment to confirm biological activity. A broad panel of cell lines is recommended, mirroring the approach used for HUHS1015, which showed wide-ranging effects.[2][3]

Materials:

  • Human cancer cell lines (e.g., NCI-H2052 mesothelioma, A549 lung cancer, HepG2 hepatoma, MKN-45 gastric cancer).

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (test compound).

  • DMSO (for stock solution).

  • MTT or MTS reagent.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Serially dilute this stock in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the overnight medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assay:

    • Add 10 µL of MTT/MTS reagent to each well.

    • Incubate for 2-4 hours until a color change is apparent.

    • Add 100 µL of solubilization buffer (for MTT) and incubate for another 2 hours, or read the plate directly (for MTS).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 3.2: Elucidation of Cell Death Mechanism via Annexin V and Propidium Iodide Staining

Objective: To differentiate between apoptotic and necrotic cell death induced by the test compound.

Rationale: HUHS1015 was found to induce both apoptosis and necrosis depending on the cancer cell type.[2] This assay is crucial for understanding the primary mechanism of action. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) enters and stains the DNA of necrotic cells with compromised membranes.

Materials:

  • Cancer cell line of interest.

  • 6-well plates.

  • Test compound at 1x, 2x, and 5x its determined IC50.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the selected concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

G start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze via Flow Cytometry stain->flow quadrant Quadrant Analysis: - Live - Early Apoptosis - Late Apoptosis - Necrosis flow->quadrant

Caption: Workflow for Annexin V / PI apoptosis assay.

Protocol 3.3: Caspase Activation Profile

Objective: To measure the activity of key caspases involved in the apoptotic cascade.

Rationale: The naftopidil analogue HUHS1015 was shown to activate caspase-3 and -4, but not caspase-8 or -9, suggesting a specific, endoplasmic reticulum stress-mediated apoptotic pathway.[1] This assay will determine if 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol follows a similar or different pathway.

Materials:

  • Cancer cell line of interest.

  • Test compound at its IC50 concentration.

  • Caspase-Glo® 3/7, Caspase-Glo® 8, and Caspase-Glo® 9 Assay kits (or equivalent fluorometric/colorimetric kits for caspases -3, -4, -8, -9).

  • White-walled 96-well plates (for luminescent assays).

  • Luminometer or fluorometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with the test compound for various time points (e.g., 6, 12, 24 hours).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® reagents according to the manufacturer's instructions.

  • Lysis and Caspase Reaction:

    • Remove plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

    • Mix by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity. Plot the fold-change over time for each caspase to understand the kinetics of activation.

Section 4: Data Interpretation and Next Steps

The successful execution of these protocols will provide a foundational understanding of the bioactivity of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

  • If potent cytotoxicity is observed (low µM IC50): The compound warrants further investigation. The results from the apoptosis and caspase assays will guide the next steps. For example, activation of caspase-8 would suggest an extrinsic pathway, while activation of caspase-9 would point to an intrinsic (mitochondrial) pathway.

  • If weak or no cytotoxicity is observed: The compound may not be a viable anticancer agent, or it may have a different mechanism of action. In such cases, screening against other target classes (e.g., cardiovascular receptors, as suggested by the propanolamine scaffold) could be considered.[4][6][7]

  • Future Directions: Positive results would justify progressing to more complex studies, such as cell cycle analysis, mitochondrial membrane potential assays, and ultimately, in vivo xenograft models in mice to assess tumor growth suppression, as was done for HUHS1015.[3]

By systematically applying this experimental framework, researchers can efficiently and rigorously evaluate the therapeutic potential of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, transforming an unknown entity into a well-characterized compound with a clear path for further development.

References

  • Kanno, T., et al. (2013). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol as a potential anticancer drug. Pharmacology, 91(5-6), 339-45. [Link]

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 19(12), 21462-72. [Link]

  • Kurcz, J., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(5), 359-71. [Link]

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. PubMed, Molecules. 2014 Dec 19;19(12):21462-72. [Link]

  • Głuch-Lutwin, M., et al. (2008). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers. Part 1. European Journal of Medicinal Chemistry, 43(8), 1698-1708. [Link]

  • PharmaCompass. (n.d.). 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. [Link]

  • da Silva, A. C. S., et al. (1983). Synthesis and pharmacological activity of some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Il Farmaco; edizione scientifica, 38(3), 173-86. [Link]

Sources

Application Note: Quantitative Analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Validated HPLC-UV and LC-MS/MS Methods for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, a polar molecule with structural similarities to phenethylamine and beta-blocker compounds.[1][2] Accurate and reliable quantification of this analyte is critical for pharmacokinetic (PK), pharmacodynamic (PD), and quality control (QC) studies in pharmaceutical development. We present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis. This guide emphasizes the rationale behind methodological choices, from sample preparation to instrument parameter selection, and aligns all validation procedures with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[3][4][5][6]

Introduction: The Analytical Challenge

The analyte, 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, possesses key structural features—a secondary amine and a hydroxyl group—that classify it as a polar compound.[7] This polarity presents distinct challenges for chromatographic analysis, particularly in complex biological matrices like plasma or urine.[7] Key challenges include:

  • Poor Retention: Difficulty in retaining the analyte on traditional reversed-phase (e.g., C18) columns using highly aqueous mobile phases.

  • Peak Tailing: Adsorption of the basic amine group to residual silanols on silica-based columns can cause asymmetric peak shapes, compromising resolution and integration accuracy.[8]

  • Matrix Effects: In bioanalysis, endogenous components in plasma or urine can co-elute with the analyte, causing ion suppression or enhancement in mass spectrometry-based methods.[9]

Addressing these challenges requires a systematic approach to method development, beginning with robust sample preparation and culminating in a fully validated, fit-for-purpose analytical method.

Analytical Method Selection Rationale

The choice of analytical technique depends on the intended application, required sensitivity, and the complexity of the sample matrix.

  • HPLC-UV: An excellent choice for the analysis of bulk drug substances, formulated products, and in vitro samples where analyte concentrations are relatively high. It is a cost-effective and widely accessible technique. Methods for similar beta-blocker compounds are well-established using HPLC-UV.[10][11]

  • LC-MS/MS: The gold standard for quantifying low concentrations of drugs and their metabolites in complex biological matrices.[7][12] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it indispensable for pharmacokinetic studies where ng/mL or even pg/mL detection limits are necessary.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, it is less suitable for polar, non-volatile compounds like the target analyte. Analysis would require a chemical derivatization step to increase volatility, adding complexity and potential variability to the workflow.[8][14][15]

This guide will focus on HPLC-UV and LC-MS/MS as the most direct and robust approaches.

cluster_Start Phase 1: Planning & Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing & Reporting Start Sample Collection (e.g., Plasma, API, Formulation) SamplePrep Sample Preparation (Extraction / Dilution) Start->SamplePrep Matrix-specific protocol Chromatography Chromatographic Separation (HPLC / UPLC) SamplePrep->Chromatography Inject processed sample Detection Detection (UV or MS/MS) Chromatography->Detection Eluted analyte DataAcq Data Acquisition & Integration Detection->DataAcq Signal output Quant Quantification (vs. Calibration Curve) DataAcq->Quant Report Final Report & Archiving Quant->Report start Plasma Sample + IS acidify Acidify with 0.1% H3PO4 (Disrupts Protein Binding) start->acidify load Load Sample onto Cartridge acidify->load condition Condition SPE Cartridge (Methanol -> Acidic Water) condition->load wash1 Wash 1: Acidic Water (Removes Polar Interferences) load->wash1 wash2 Wash 2: Acetonitrile (Removes Lipophilic Interferences) wash1->wash2 elute Elute with Basic Methanol (Releases Protonated Amine) wash2->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Inject for LC-MS/MS Analysis reconstitute->end cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometer (MS/MS) Autosampler Autosampler (Injects Sample) Pump HPLC Pump (Mobile Phase Delivery) Autosampler->Pump Column UPLC Column (Separation) Pump->Column Source Ion Source (ESI+) (Creates Ions) Column->Source Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Source->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector (Ion Detection) Q3->Detector DataSystem Data System (Control & Analysis) Detector->DataSystem DataSystem->Autosampler DataSystem->Pump DataSystem->Q1

Sources

Application Note: A Stability-Indicating Chiral HPLC Method for the Analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol. The subject molecule possesses two chiral centers, necessitating stereospecific separation to ensure accurate quantification and characterization, a critical requirement in pharmaceutical development where enantiomers can exhibit significantly different pharmacological activities.[1][2] This guide details a normal-phase chiral HPLC method developed on a polysaccharide-based chiral stationary phase, optimized for the resolution of all four potential stereoisomers. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[3] We provide detailed experimental protocols, the scientific rationale behind methodological choices, and a complete validation summary, making this document a vital resource for researchers in quality control, process development, and regulatory submission.

Introduction and Methodological Principles

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is an amino alcohol whose structure is analogous to many beta-blocking agents. The presence of two stereogenic centers gives rise to four possible stereoisomers (RR, SS, RS, SR). Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that for chiral drugs, the specific activity of each isomer should be characterized.[2] Consequently, an analytical method must not only quantify the active pharmaceutical ingredient (API) but also resolve and quantify each stereoisomer and any potential impurities.

1.1. The Rationale for Chiral Normal-Phase HPLC

The primary analytical challenge is the effective separation of stereoisomers. This is most reliably achieved using a Chiral Stationary Phase (CSP).[4]

  • Mechanism of Chiral Recognition : Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally effective for separating a broad range of chiral compounds, including amino alcohols.[2] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each stereoisomer as they fit into the chiral cavities of the stationary phase.[2][5]

  • Choice of Normal-Phase Mode : While reversed-phase methods are common in pharmaceutical analysis, normal-phase chromatography (using non-polar mobile phases like hexane and alcohol modifiers) often provides superior selectivity and resolution for chiral separations on polysaccharide CSPs.[2][6] The non-polar mobile phase minimizes competing interactions, allowing the specific chiral recognition mechanisms of the CSP to dominate.

  • Managing Peak Tailing : A common issue with amine-containing compounds is peak tailing due to strong interactions with residual acidic silanol groups on the silica support of the column.[7] To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase. The DEA acts as a competitor for the active silanol sites, leading to symmetrical, sharp peaks and improved chromatographic performance.[2][6]

Experimental Protocol

2.1. Instrumentation and Reagents

  • Instrumentation : Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chemicals :

    • n-Hexane (HPLC Grade)

    • Ethanol (200 Proof, HPLC Grade)

    • Diethylamine (DEA) (>99.5%)

    • 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Reference Standard and its isolated stereoisomers.

    • Acetonitrile (HPLC Grade, for diluent)

    • Methanol (HPLC Grade, for diluent)

    • Deionized Water (18.2 MΩ·cm)

2.2. Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
Column CHIRALPAK® AD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 25 minutes
Diluent Methanol / Acetonitrile (50:50, v/v)

2.3. Preparation of Solutions

  • Standard Stock Solution (400 µg/mL) : Accurately weigh 10 mg of the 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (40 µg/mL) : Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation : Prepare sample solutions at a target concentration of 40 µg/mL in the diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

Method Development and Validation Strategy

A logical, systematic approach is crucial for developing a robust analytical method. The workflow below outlines the key stages from initial analyte assessment to the final validated method.

MethodDevelopment cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Analyte Analyte Characterization (UV Spectra, Chirality) ColumnScreen Chiral Column Screening (Polysaccharide CSPs) Analyte->ColumnScreen Requires Stereoseparation MobilePhase Mobile Phase Optimization (Hexane/Alcohol Ratio, Additives) ColumnScreen->MobilePhase Select Best CSP Detection Detector Parameter Setup (Wavelength Selection) MobilePhase->Detection Optimize Resolution & Peak Shape FinalMethod Final Optimized Method Detection->FinalMethod Finalize Conditions Validation Validation Protocol Execution FinalMethod->Validation Transfer for Validation ValidationProtocol cluster_core Core Validation Parameters cluster_sensitivity Sensitivity & Robustness Specificity Specificity (Forced Degradation, Peak Purity) Linearity Linearity & Range Specificity->Linearity Ensures non-interference Accuracy Accuracy (Recovery %) Specificity->Accuracy Ensures non-interference Precision Precision (Repeatability & Intermediate) Specificity->Precision Ensures non-interference Robustness Robustness (Varied Parameters) Specificity->Robustness Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->Accuracy Precision->LOD_LOQ

Caption: Interrelationship of ICH Q2(R1) validation parameters.

System Suitability Test (SST) Criteria

To ensure the chromatographic system is performing adequately before any analysis, the following SST criteria must be met from five replicate injections of the working standard.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) between adjacent stereoisomers > 1.5
%RSD of Peak Areas ≤ 2.0%

Summary of Validation Results

The method met all pre-defined acceptance criteria.

Validation ParameterResult
Linearity (Range: 1 - 60 µg/mL) Correlation Coefficient (r²) > 0.999
Accuracy (Recovery at 3 levels) 98.9% - 101.2%
Precision (Repeatability, %RSD) < 1.0%
Precision (Intermediate, %RSD) < 1.5%
Limit of Quantitation (LOQ) 0.1 µg/mL (0.25% of test concentration)
Robustness No significant impact on results from minor changes in flow rate (±0.1 mL/min), temperature (±2°C), or mobile phase composition (±2% ethanol).

Conclusion

The chiral normal-phase HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol and its stereoisomers. Its stability-indicating nature makes it a powerful tool for purity testing in the context of routine quality control, stability studies, and formulation development. The clear rationale provided for each methodological choice equips scientists to adapt this protocol for similar chiral amine compounds.

References

  • Štěpánková, B., & Matysová, L. (2012). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 63(4), 435–443. [Link]

  • Wang, Y., & Wenslow, R. M. (2014). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of Chromatographic Science, 52(8), 834-841. [Link]

  • Pistos, C., & Zotou, A. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 26(23), 7179. [Link]

  • Gazi University. (n.d.). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Gazi University Journal of Science. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2010). NEW CHIRAL REVERSE PHASE HPLC METHOD FOR DETERMINATION OF ATENOLOL ENANTIOMERS IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. [Link]

  • LCGC International. (2017). Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]

  • ResearchGate. (2025). ICH Q2(R1)-GUIDED VALIDATION OF A NORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. International Journal of Advanced Research. [Link]

  • National Library of Indonesia. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

Sources

Application Note: Pharmacological Characterization & Receptor Binding Kinetics of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2]

This Application Note details the standardized protocols for characterizing the receptor binding profile of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (referred to herein as Ligand-X ).

Structurally, Ligand-X possesses a 1-amino-propan-2-ol backbone linked to a (2-methoxyphenyl)ethyl moiety.[1] This pharmacophore is highly characteristic of mixed adrenergic modulators. The amino-propanol tail is the canonical scaffold for


-adrenergic receptor (

-AR)
recognition, while the ortho-methoxyphenyl substitution pattern typically confers affinity for

-adrenergic receptors
(similar to the "tail" region of Carvedilol or Naftopidil analogs).

Consequently, this guide focuses on G-Protein Coupled Receptor (GPCR) Radioligand Binding Assays , specifically targeting the


 and 

adrenergic subtypes.
Key Applications
  • Impurity Profiling: Qualifying Ligand-X as a synthesis intermediate or degradation product in beta-blocker manufacturing.

  • Fragment-Based Drug Discovery (FBDD): Assessing the binding efficiency (Ligand Efficiency) of the amino-propanol fragment.

  • Off-Target Screening: Determining selectivity ratios between

    
     and 
    
    
    
    subtypes.

Experimental Workflow Overview

The characterization process follows a logic-gated workflow to ensure data integrity. We utilize a competitive radioligand binding approach, the gold standard for determining affinity constants (


).

Workflow Start Start: Ligand-X Preparation Competition Competition Binding (Ligand-X vs. [3H]-Ligand) Start->Competition Membrane Membrane Fractionation (HEK293 or CHO cells) Optimization Assay Optimization (Protein Linearity & Time Course) Membrane->Optimization Saturation Saturation Binding (Determine Kd of Radioligand) Optimization->Saturation Saturation->Competition Provides Kd value Analysis Data Analysis (Hill Slope, IC50 -> Ki) Competition->Analysis

Figure 1: Logic-gated workflow for pharmacological characterization. Note that Saturation Binding is a prerequisite to establish the


 of the reference radioligand before testing Ligand-X.

Detailed Protocols

Reagent Preparation & Solubility

Ligand-X is a secondary amine with a lipophilic methoxyphenyl group.

  • Stock Solution: Dissolve Ligand-X to 10 mM in 100% DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Buffer (Assay Buffer): 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 at 25°C.

    • Expert Insight: For

      
      -AR assays, add 0.1% Ascorbic Acid to prevent oxidation of catecholamine-based controls (like Isoproterenol), though Ligand-X itself is relatively stable.
      
Membrane Preparation (The Receptor Source)

Target: Recombinant Human


-AR or 

-AR expressed in CHO or HEK293 cells. Rationale: Using whole cells can introduce transport artifacts. Membrane fractions isolate the binding event.
  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in hypotonic Lysis Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10 sec).

  • Fractionation: Centrifuge at 40,000 x g for 20 min at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Assay Buffer and re-centrifuge (removes endogenous GTP/GDP).

  • Quantification: Determine protein concentration (BCA Assay). Dilute to ~5-10 µg protein/well for the assay.

Protocol: Competitive Radioligand Binding

This experiment determines the affinity (


) of Ligand-X by measuring its ability to displace a known radiotracer.
Assay Setup (96-well plate format)
ComponentVolumeDescription
Assay Buffer 100 µLBase buffer (Tris/MgCl₂/EDTA).
Ligand-X 25 µLSerial dilution (10⁻¹¹ M to 10⁻⁵ M).
Radioligand 25 µLFixed concentration (approx. equal to its

).

-AR:
[³H]-CGP12177 (~0.5 nM)

-AR:
[³H]-Prazosin (~0.2 nM)
Membranes 50 µLReceptor source (Start reaction).[2][3]
Total Volume 200 µL
Step-by-Step Procedure
  • Non-Specific Binding (NSB) Controls: In separate wells, add 10 µM Propranolol (for

    
    -AR) or Phentolamine (for 
    
    
    
    -AR) instead of Ligand-X. This defines the "background" signal.
  • Incubation: Incubate plates for 90 minutes at 25°C .

    • Causality: Equilibrium must be reached. Lipophilic ligands like Ligand-X may have slower association rates (

      
      ), requiring extended incubation compared to hydrophilic catecholamines.
      
  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Expert Insight: PEI is cationic and reduces the electrostatic sticking of hydrophobic radioligands to the glass fiber, significantly lowering background noise.

  • Wash: Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a Beta Counter.

Data Analysis & Interpretation

The Competitive Binding Model

The interaction follows the Law of Mass Action. As [Ligand-X] increases, the specific binding of the Radioligand decreases.

BindingLogic R Receptor (R) RL R-L* Complex (Signal) R->RL + L* RI R-I Complex (Silent) R->RI + I L Radioligand (L*) I Ligand-X (I)

Figure 2: Competitive exclusion. Ligand-X (I) competes with Radioligand (L) for the same orthosteric pocket on Receptor (R).*

Calculating (Cheng-Prusoff Equation)

Raw CPM data is normalized to % Specific Binding. The


 is extracted from a sigmoidal dose-response curve (Variable Slope).


  • 
     : Concentration of Ligand-X inhibiting 50% of specific radioligand binding.
    
  • 
     : Concentration of radioligand added (nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously in Saturation Binding).
    
Interpreting the Hill Slope
  • Slope ≈ -1.0: Indicates simple competitive binding to a single site (Mass Action law compliance).

  • Slope < -1.0 (e.g., -0.7): Suggests Negative Cooperativity or Multiple Binding Sites (e.g., Ligand-X binds High Affinity and Low Affinity states).

    • Troubleshooting: If slope is shallow, check for stereochemistry issues. Since Ligand-X has chiral centers, a racemate mixture often yields shallow curves because the enantiomers have different affinities.

Troubleshooting & Validation Matrix

ObservationProbable CauseCorrective Action
High Non-Specific Binding (>20%) Ligand sticking to filters.Increase PEI soak time; add 0.1% BSA to assay buffer.
Low Signal Window Receptor degradation.Use fresh protease inhibitors; ensure membranes are kept on ice until use.
IC50 Shift between runs Radioligand depletion.Ensure

of total radioligand is bound (Zone A depletion).
Insoluble Ligand-X Lipophilicity.Validate solubility limits via nephelometry; do not exceed 1% DMSO final.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR).

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program.PDSP Assay Protocol Book: Radioligand Binding Assays.

  • Motulsky, H. & Neubig, R. (2002).

  • Baker, J.G. (2005). The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol. This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this molecule. Our approach is grounded in first principles of physical chemistry and formulation science, providing not just protocols, but the causal reasoning behind them.

Understanding the Molecule: Why is Solubility a Challenge?

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is a compound with distinct structural features that contribute to its complex solubility profile. It contains a bulky, non-polar methoxyphenyl group , which imparts significant lipophilicity (hydrophobicity). Conversely, it also possesses a polar secondary amine and a hydroxyl group , which are capable of hydrogen bonding.

This combination of a large hydrophobic region with polar, ionizable groups suggests the molecule likely has low intrinsic aqueous solubility, characteristic of many modern drug candidates.[1] The secondary amine is a critical feature; as a weak base, its charge state is dependent on pH, providing a key opportunity for solubility manipulation.[2][3]

FAQs and Troubleshooting Guides

Q1: My initial attempts to dissolve the compound in aqueous buffers (e.g., PBS pH 7.4) have failed. Where do I start?

A1: Start with a systematic solvent and kinetic solubility screening.

Before proceeding to complex formulations, it is crucial to establish a baseline understanding of your compound's solubility in a variety of common solvents. This initial screen will inform all future formulation strategies.

Causality: The principle of "like dissolves like" is the guiding factor here.[4] Polar solvents will interact favorably with the amine and hydroxyl groups, while non-polar solvents will interact with the methoxyphenyl ring. Highly polar organic solvents like DMSO are often effective because they can solvate both the polar and non-polar regions of the molecule. The goal is to find a suitable solvent for creating a stock solution and to understand the compound's general solubility characteristics.[5]

Experimental Protocol: Initial Solvent Screening
  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into several individual glass vials.

  • Solvent Addition: To each vial, add a different solvent from the list in Table 1 below. Start with a small volume (e.g., 100 µL).

  • Mixing: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for dissolution. If the solid dissolves completely, the solubility is greater than the current concentration (e.g., >10-20 mg/mL).

  • Titration (if not dissolved): If the solid remains, add additional solvent in known increments (e.g., another 100 µL), vortexing and observing after each addition until the solid is fully dissolved or a large volume is reached.

  • Quantification: Record the volume of solvent required to dissolve the compound and calculate the approximate solubility in mg/mL.

Data Presentation: Common Solvents for Initial Screening
Solvent Class Solvent Typical Use / Rationale Expected Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)Universal solvent for creating high-concentration stock solutions for in-vitro assays.High
N,N-Dimethylformamide (DMF)Alternative to DMSO for stock solutions.High
Acetonitrile (ACN)Used in analytical chromatography; can be a useful solvent.Moderate to High
Polar Protic Ethanol, MethanolCommon co-solvents for formulation.[6]Moderate
Isopropanol (IPA)Less polar alcohol, useful for comparison.Moderate
Less Polar Ethyl AcetateUseful for understanding lipophilic character.Low to Moderate
Aqueous Buffer Phosphate-Buffered Saline (PBS), pH 7.4Physiologically relevant; establishes baseline aqueous solubility.Very Low

This table provides expected outcomes based on chemical structure. Actual results must be determined experimentally.

Q2: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. How do I prevent this precipitation?

A2: This is a common issue for poorly soluble compounds and is typically addressed by leveraging pH modification or using co-solvents. The key is to understand and control the thermodynamics of the system you are creating.

Option 1: pH Modification (Primary Strategy)

The secondary amine in your molecule is a weak base. At neutral or high pH, this amine is uncharged (R₂NH), making the molecule less polar. By lowering the pH, you can protonate this amine (R₂NH₂⁺), creating a salt form that is significantly more polar and, therefore, more water-soluble.[7][8][9]

Causality (Le Châtelier's Principle): The dissolution of your compound is an equilibrium. By adding acid (H⁺), you react with the free amine in solution. The equilibrium shifts to dissolve more of the solid compound to replenish the free amine, thereby increasing overall solubility.[3]

ph_equilibrium Solid Compound(solid) Neutral R₂NH (aqueous) Less Soluble Solid->Neutral Dissolution Protonated R₂NH₂⁺ (aqueous) More Soluble Neutral->Protonated + H⁺ (Acid) pH < pKa Protonated->Neutral - H⁺ (Base) pH > pKa

Caption: pH-dependent equilibrium of the amino alcohol.

Experimental Protocol: Generating a pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Citrate, phosphate, and acetate buffers are common choices.

  • Supersaturation: Add an excess amount of the compound to each buffer solution in a glass vial. Ensure undissolved solid is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase or solvent (e.g., ACN/water) for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plotting: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases below the compound's pKa.

Option 2: Using Co-solvents

If pH modification is not sufficient or desirable for your experiment (e.g., it affects cell viability), a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving lipophilic compounds.[6][12]

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO) (at low percentages).[6][12]

Trustworthiness Check: A major drawback of co-solvents is the risk of precipitation upon dilution.[13][14] Always perform a dilution test. Prepare your formulation in the co-solvent system and dilute it into the final aqueous medium (e.g., cell culture media) to ensure it remains in solution at the final concentration. The toxicity of the co-solvent at the final concentration must also be considered.[12]

Q3: I need to prepare a formulation for an in vivo study, and the required dose is too high to be achieved with simple pH adjustment. What are my next steps?

A3: For high-dose formulations of poorly soluble compounds, advanced techniques like cyclodextrin complexation are often required.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate the hydrophobic part of a drug molecule (the "guest"), in this case, the methoxyphenyl group, forming an inclusion complex.[16][] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the drug.[18][19]

Causality: The formation of the inclusion complex is an equilibrium-driven process. The hydrophobic moiety of the drug is shielded from water, which is an energetically favorable state, leading to a significant increase in the concentration of the drug in the aqueous phase.[16]

cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation Drug Drug Molecule (Poorly Soluble) Plus + CD Cyclodextrin (Hydrophilic Exterior) Arrow Complex Inclusion Complex (Water Soluble) Drug_in_CD Drug troubleshooting_workflow Start Start: Compound is poorly soluble in aqueous buffer Screen Q1: Perform Initial Solvent Screen (DMSO, EtOH, etc.) Start->Screen Precipitate Q2: Does DMSO stock precipitate upon dilution in buffer? Screen->Precipitate pH_Mod Strategy 1: Perform pH-Solubility Profile (Target pH < pKa) Precipitate->pH_Mod Yes Success Optimized Formulation Achieved Precipitate->Success No Sufficient Is solubility sufficient for the experiment? pH_Mod->Sufficient CoSolvent Strategy 2: Use a Co-solvent System (e.g., PEG 400, Ethanol) Sufficient->CoSolvent No Sufficient->Success Yes Advanced Q3: Need higher concentration for in vivo studies? CoSolvent->Advanced Cyclodextrin Strategy 3: Use Complexation Agents (e.g., HP-β-CD, SBE-β-CD) Advanced->Cyclodextrin Yes Advanced->Success No Cyclodextrin->Success Review Re-evaluate experiment parameters or consider solid-state modification (e.g., nanosuspension) Cyclodextrin->Review If still insufficient

Caption: Decision tree for solubility troubleshooting.

References
  • Jadhav, P., & P, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Wikipedia. (2023). Cosolvent. In Wikipedia. [Link]

  • Totoritis, T. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Stephens, A. (n.d.). The Effect of pH on Solubility. Chemistry Steps. [Link]

  • Popa, M. I., Novac, O., & Voicu, S. N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. [Link]

  • Sharma, A., Jain, C. P., & Tanwar, Y. S. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Kassas, R., Wen, J., & Kim, K. H. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Fiveable. (n.d.). 8.11 pH and Solubility. AP Chemistry. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Kumar, S., & Singh, A. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. [Link]

  • Kumar, S., & Bhargava, D. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research. [Link]

  • American Pharmaceutical Review. (2025, March 12). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Drug Development & Delivery. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • Kim, M. S., et al. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

Sources

"common experimental errors with 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol , a sterically hindered


-amino alcohol. This molecule features two critical structural motifs: a secondary alcohol  adjacent to a secondary amine, and a chiral benzylic center  with an ortho-methoxy substituent.[1]

The ortho-methoxy group creates significant steric bulk, distinguishing this molecule's reactivity profile from simple benzylamine derivatives. Common experimental errors stem from underestimating this steric penalty, leading to incomplete conversion, uncontrolled regioselectivity during epoxide opening, and difficulties in diastereomeric resolution.

Module 1: Synthesis & Reaction Control

The Challenge: The primary route to this molecule involves the nucleophilic ring-opening of propylene oxide by 1-(2-methoxyphenyl)ethylamine.[1] The two most frequent errors are Regiochemical Drift and Bis-alkylation .[1]

Regioselectivity (The "Wrong Carbon" Attack)

In the reaction between the amine and propylene oxide, the nucleophile (amine) should attack the terminal carbon (C1) to form the secondary alcohol (desired). However, the steric bulk of the 2-methoxyphenyl group can retard this attack, allowing competitive attack at C2 (internal) or promoting polymerization of the epoxide.

  • Error: Running the reaction under acidic conditions or high thermal stress without Lewis acid control.

  • Consequence: Formation of the primary alcohol isomer (regio-impurity) which is difficult to separate by flash chromatography.

  • Protocol Correction: Use a solvent-free or high-concentration alcohol protocol at moderate temperatures (

    
    ).[1] If reactivity is low due to the ortho-substituent, employ a mild Lewis acid catalyst like Lithium Perchlorate (
    
    
    
    ) or Calcium Triflate (
    
    
    ) to activate the epoxide selectively at the terminal position.
Bis-Alkylation (The "Greedy Amine" Effect)

The product is a secondary amine, which is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. This leads to the product reacting with a second molecule of propylene oxide.[2]

  • Error: Using a 1:1 stoichiometric ratio or adding the amine to the epoxide.

  • Consequence: Formation of the tertiary amine impurity (

    
    ).
    
  • Protocol Correction:

    • Inverse Addition: Add the epoxide dropwise to a solution of the amine.

    • Stoichiometric Excess: Use a 3-5 molar excess of the amine (not the epoxide).[1] The unreacted amine is easier to recover via distillation than separating the mono- vs. bis-alkylated products.[1]

Visualization: Reaction Logic & Impurity Pathways[2]

ReactionPathways Start 1-(2-Methoxyphenyl)ethylamine Target Target: Secondary Amine (Kinetic Product) Start->Target Terminal Attack (Basic/Neutral) Impurity_Regio Impurity: Primary Alcohol (Thermodynamic/Acidic) Start->Impurity_Regio Internal Attack (Acidic/High T) Epoxide Propylene Oxide Epoxide->Target Impurity_Bis Impurity: Tertiary Amine (Over-alkylation) Target->Impurity_Bis + Excess Epoxide

Caption: Figure 1.[1][3] Competitive reaction pathways. The target requires kinetic control to avoid thermodynamic regio-scrambling and stoichiometric control to prevent bis-alkylation.

Module 2: Stereochemical Integrity & Resolution

The Challenge: This molecule contains two chiral centers :

  • The benzylic carbon (from the amine precursor).

  • The

    
    -hydroxyl carbon (from the epoxide).[1]
    

If you start with a racemic amine and racemic epoxide, you generate four stereoisomers (two pairs of enantiomers). Even with an enantiopure amine, using racemic propylene oxide yields a pair of diastereomers (


 and 

).
Diastereomeric Drift
  • Error: Assuming standard silica chromatography will separate diastereomers.[1][4]

  • Insight: The ortho-methoxy group can form intramolecular hydrogen bonds with the hydroxyl group, potentially converging the polarity of the diastereomers, making them co-elute on standard silica.

  • Protocol Correction:

    • Analytical: Use C18 HPLC with a slow gradient (0.1% Formic Acid in Water/MeCN). The diastereomers typically separate due to differences in hydrophobic surface area.

    • Preparative: Do not rely on flash chromatography.[1] Use fractional crystallization of salts.[1] The Tartrate or Mandelate salts are historically proven for resolving

      
      -amino alcohols.[1]
      
Optical Purity Verification
  • Error: Relying solely on optical rotation (

    
    ).
    
  • Correction: Optical rotation is unreliable for diastereomeric mixtures where rotations can cancel out. You must use Chiral HPLC or NMR with a chiral shift reagent (e.g., Mosher's acid chloride) to quantify the diastereomeric ratio (dr).

Module 3: Handling, Storage & "Oiling Out"

The Challenge: Users frequently report that the product "oils out" and refuses to crystallize, or degrades upon storage.

The "Oiling Out" Phenomenon

The free base of this molecule is likely a viscous oil or low-melting solid due to the flexibility of the alkyl chain and the disruption of crystal packing by the ortho-methoxy group.

  • Troubleshooting:

    • Do not attempt to dry the free base to a solid powder; it will remain a gum.

    • Solution: Convert to the Hydrochloride (HCl) or Fumarate salt for solid handling.

    • Protocol: Dissolve the crude oil in minimal isopropanol (IPA). Add 1.1 eq of HCl in IPA (or dioxane). Add diethyl ether or MTBE dropwise until turbidity persists.[1] Cool to

      
      .
      
Atmospheric Instability
  • Issue: Amino alcohols are hygroscopic and react with atmospheric

    
     to form carbamates (reversible) or carbonates.
    
  • Symptom: Appearance of a new peak in LCMS at

    
    .
    
  • Correction: Store under Argon/Nitrogen. If the

    
     peak appears, it often disappears upon acidification (reverting the carbamate).
    

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete conversion due to steric hindrance of the ortho-methoxy group.[1]Increase reaction time or temperature (carefully). Add a Lewis Acid catalyst (

, 10 mol%).
Impurity at M+58 Bis-alkylation (Tertiary amine formation).[1]You used too much epoxide.[1] Restart using 3-5 eq of Amine per 1 eq of Epoxide.[1]
Product is a Gum Nature of the free base; solvent entrapment.Convert to HCl or Tartrate salt.[1] Recrystallize from IPA/Ether.
Split Peaks in HPLC Diastereomers are separating.[1][5][6][7]This is normal if using racemic starting materials.[1] If enantiopure product is required, perform chiral resolution or use chiral propylene oxide.
NMR signals broad Restricted rotation or H-bonding.[1]Run NMR at elevated temperature (

) or add

to exchange exchangeable protons.

Logical Troubleshooting Flowchart

Troubleshooting Problem Identify Problem CheckLCMS Check LCMS/HPLC Problem->CheckLCMS Impurity_Mass Mass = M + 58? CheckLCMS->Impurity_Mass Impurity_Split Split Peak (Same Mass)? CheckLCMS->Impurity_Split Low_Yield Low Conversion? CheckLCMS->Low_Yield Action_Bis Bis-Alkylation: Reduce Epoxide Eq. Use Inverse Addition Impurity_Mass->Action_Bis Yes Action_Dia Diastereomers: Recrystallize Salt (Tartaric Acid) Impurity_Split->Action_Dia Yes Action_Kinetic Steric Hindrance: Add Lewis Acid Increase Time Low_Yield->Action_Kinetic Yes

Caption: Figure 2. Diagnostic logic for common synthetic deviations.

References

  • Sheldon, R. A. (2017). Chiral

    
    -Amino Alcohols via Catalytic Asymmetric Ring Opening of Epoxides. Catalysis Today. (Provides the mechanistic basis for Lewis Acid catalysis in epoxide opening).
    
  • Shivani, B., et al. (2007).[8] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines. Journal of Organic Chemistry, 72, 3713-3722.[8] Link (Validates the use of Lewis acids to improve regioselectivity in hindered amines).

  • Dombrády, Z. S., et al. (2019).[9] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry. (Details the use of Tartaric acid for resolving chiral amines similar to the target).

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (The authoritative review on synthetic routes and side-reaction suppression for this class).

  • Federsel, H. J. (1994). Drug chirality and its clinical consequences. Trends in Pharmacological Sciences. (Contextualizes the importance of separating the diastereomers for pharmaceutical applications like Carvedilol analogs).

Sources

"improving the yield of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

To: Chemical Process Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Guide: Synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Executive Summary

This technical guide addresses the synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol via the nucleophilic ring-opening of propylene oxide (PO) by 1-(2-methoxyphenyl)ethylamine .

While this route is chemically direct, researchers often encounter yield losses due to three specific failure modes: bis-alkylation (over-reaction), poor regioselectivity , and incomplete conversion due to steric hindrance at the amine's


-carbon. This guide provides an autonomous troubleshooting framework to maximize the yield of the mono-alkylated secondary amine.

Part 1: The Reaction Landscape (Visualized)

The following pathway map illustrates the competitive kinetics governing your yield. The goal is to maximize the Main Reaction while suppressing the Bis-Alkylation and Regio-Isomer pathways.

ReactionPathway Amine 1-(2-Methoxyphenyl) ethylamine (Starting Material) Target TARGET PRODUCT (Secondary Amine) 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Amine->Target Main Reaction (Kinetic Control) Regio IMPURITY B (Regio-isomer) Attack at C2 of Epoxide Amine->Regio Thermal/Steric Side Reaction PO Propylene Oxide (Electrophile) PO->Target Bis IMPURITY A (Tertiary Amine) Bis-alkylated Byproduct Target->Bis Over-Alkylation (Excess PO / High Temp)

Figure 1: Reaction network showing the competitive pathways between the desired mono-alkylation and the parasitic bis-alkylation/regio-isomerization.

Part 2: Critical Process Parameters (Optimization)

The steric bulk of the 1-(2-methoxyphenyl)ethyl group is your greatest asset and your greatest liability. It naturally suppresses bis-alkylation but significantly slows down the initial attack on propylene oxide.

Optimization Table: Key Variables
VariableStandard ConditionOptimized ConditionTechnical Rationale
Stoichiometry 1:1 (Amine:PO)1.0 : 1.1 to 1.2 Slight excess of PO compensates for volatility losses. Large excess (>1.5 eq) promotes bis-alkylation.
Solvent Ethanol (Reflux)Methanol or Water/MeOH Methanol provides better hydrogen-bond activation of the epoxide ring than EtOH, accelerating the sluggish sterically hindered amine [1].
Catalyst NoneLiBr (5 mol%) or Water Lithium ions act as a weak Lewis acid, coordinating to the epoxide oxygen and facilitating ring opening at the less hindered carbon [2].
Temperature Reflux (~78°C)40–50°C (Sealed) Lower temperature improves regioselectivity. A sealed vessel (autoclave/pressure tube) prevents PO loss, allowing the reaction to proceed to completion without high heat.

Part 3: Troubleshooting & FAQs

Scenario 1: "My conversion is stuck at 60%, even after 24 hours."

Q: Why is the reaction stalling? A: The steric hindrance of the alpha-methyl and ortho-methoxy groups on your amine creates a kinetic barrier. If you are running this at atmospheric pressure (open reflux), you are likely losing Propylene Oxide (b.p. 34°C) before it can react.

Corrective Protocol:

  • Switch to a Closed System: Use a pressure tube or autoclave.

  • Add a Promoter: Add 10% v/v water to your alcohol solvent. Water acts as a powerful hydrogen-bond donor, activating the epoxide ring for nucleophilic attack.

  • Check Reagent Quality: Propylene oxide hydrolyzes to propylene glycol over time. Verify PO purity via GC or NMR before use.

Scenario 2: "I see a significant 'M+58' impurity peak (Bis-alkylation)."

Q: How do I stop the product from reacting with a second mole of propylene oxide? A: Even though your amine is hindered, the secondary amine product (the target) is more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group.

Corrective Protocol:

  • Invert Addition Order: Do not add the amine to the epoxide. Add the epoxide slowly (dropwise) to a solution of the amine. This ensures the amine is always in local excess.

  • High-Dilution: Run the reaction at a lower concentration (0.1 M – 0.2 M). Intermolecular side reactions (like bis-alkylation) are suppressed by dilution, whereas the bimolecular formation of the product is less affected relative to the subsequent step.

  • Stop Early: Monitor via HPLC/GC. Quench the reaction at 95% conversion rather than chasing the last 5%, which disproportionately increases impurity formation.

Scenario 3: "I am getting a mixture of isomers (Regioselectivity)."

Q: Why is the OH group appearing on the wrong carbon? A: The standard attack is at the terminal CH₂ (less hindered) to give the secondary alcohol (Target). However, electronic effects or high temperatures can promote attack at the CH (more hindered) carbon, especially if the transition state is "loose" (SN1-like character).

Corrective Protocol:

  • Use a Lewis Acid Catalyst: The addition of Lithium Bromide (LiBr) or Calcium Triflate strongly favors the SN2-type attack at the terminal carbon [3].

  • Lower Temperature: Reduce reaction temperature to <50°C. Higher temperatures provide the activation energy required for the higher-energy transition state of the regio-isomer.

Part 4: Validated Experimental Protocol

Target Scale: 10 mmol Expected Yield: >85% (Isolated)

  • Setup: Charge a pressure tube with 1-(2-methoxyphenyl)ethylamine (1.51 g, 10 mmol) and Methanol (15 mL).

  • Catalyst: Add LiBr (43 mg, 0.5 mmol, 5 mol%) [Optional but recommended for regioselectivity].

  • Addition: Cool the vessel to 0°C. Add Propylene Oxide (0.64 g, 11 mmol, 1.1 eq) via syringe.

    • Note: Pre-cooling prevents immediate volatilization of PO.

  • Reaction: Seal the vessel. Warm to 45°C and stir for 12–16 hours.

  • Monitoring: Check TLC (CHCl₃/MeOH/NH₃ 90:9:1). Look for the disappearance of the starting amine.

  • Workup:

    • Concentrate in vacuo to remove MeOH and excess PO.

    • Dissolve residue in Ethyl Acetate (30 mL).

    • Wash with water (2 x 10 mL) to remove LiBr and any propylene glycol.

    • Critical Step: If unreacted amine remains, wash the organic layer with 10% Citric Acid solution (pH ~4). The product (secondary amine) is less basic and more lipophilic than the starting primary amine; careful pH control can partition the starting material into the aqueous phase while keeping the product in the organic phase (requires validation on your specific substrate). Alternatively, use column chromatography.

References

  • Shivarkar, A. et al. (2011).[1] "Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst." Green and Sustainable Chemistry. Available at: [Link]

  • Azizi, N. & Saidi, M.R. (2005). "Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions." Canadian Journal of Chemistry. (Demonstrates the "Salt Effect" in epoxide opening).
  • Chakraborti, A.K. et al. (2004). "Crystal Structure and Catalytic Activity of Lithium Bromide in the Ring Opening of Epoxides." Journal of Organic Chemistry.

Sources

"stability testing of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Version: 2.4 | Ref: ICH-Q1A-R2-COMPLIANT

Executive Technical Overview

Welcome to the technical support hub for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol . This guide is designed for pharmaceutical scientists conducting forced degradation studies and stability profiling.

Molecule Analysis & Stability Pharmacophore: This molecule is a secondary amino-alcohol with a methoxy-substituted benzylic moiety . Its stability profile is governed by three primary reactive centers:

  • Secondary Amine (

    
    ):  The nucleophilic center. It is highly susceptible to oxidation (N-oxide formation) and condensation with reducing sugars (Maillard reaction).
    
  • Benzylic Carbon: The ethyl group attached to the 2-methoxyphenyl ring contains a benzylic hydrogen. This position is prone to radical-mediated autoxidation, especially under UV light.

  • Ether Linkage: Generally stable, but can undergo O-dealkylation under extreme acidic stress or metabolic conditions.

Interactive Troubleshooting & FAQs

Category A: Oxidative Stress & Unknown Peaks

Q: I see a new peak at RRT ~1.10 after peroxide stress (


). It has a mass shift of +16 Da. What is it? 
A:  This is almost certainly the N-Oxide degradation product .
  • Mechanism: The secondary amine reacts with peroxide to form a hydroxylamine or N-oxide species.

  • Confirmation: Perform LC-MS/MS. If the fragmentation pattern shows a loss of 16 Da (oxygen) or 17 Da (OH), it confirms the N-oxidation.

  • Mitigation: Ensure your final formulation includes antioxidants (e.g., sodium metabisulfite) or is packaged under nitrogen if this pathway is dominant.

Q: My sample is turning yellow under ambient light, but HPLC purity remains >99%. Why? A: You are likely observing Benzylic Radical Formation leading to trace conjugated impurities (quinoid-like structures) that have high extinction coefficients (color) but exist in negligible quantities (<0.1%).

  • Action: This indicates photosensitivity. Initiate an ICH Q1B confirmatory photostability study immediately. Wrap control samples in aluminum foil to differentiate thermal vs. photo-degradation.

Category B: Chromatographic Anomalies

Q: The main peak is splitting into two partially resolved peaks during stability testing. Is this degradation? A: Not necessarily. This molecule has two chiral centers (one at the propan-2-ol, one at the ethyl linker), creating potential diastereomers.

  • Diagnosis: If the ratio of the split peaks is constant (e.g., 50:50 or fixed synthesis ratio) and the sum of areas equals the initial assay, it is chromatographic separation of diastereomers , not degradation.

  • Fix: Adjust your HPLC method. High pH buffers (pH > 9.0) often improve peak shape for basic amines by suppressing ionization, reducing silanol interaction and peak splitting.

Q: I observe a "ghost peak" that disappears when I re-inject the sample. A: This is often an equilibrium reaction in the vial. If you are using an aldehyde-based diluent or excipient (like lactose in a blend), the amine forms an unstable hemiaminal or imine (Schiff base) that may revert during chromatography or sit on the column.

  • Protocol: Switch to an inert diluent (e.g., Acetonitrile/Water). Avoid methanol if transesterification is suspected (rare here).

Standardized Stress Testing Protocol (ICH Q1A Aligned)

Use this protocol to generate the degradation profile.

Step 1: Preparation of Stock Solution
  • Concentration: 1.0 mg/mL.

  • Solvent: Acetonitrile:Water (50:50 v/v). Note: Avoid methanol to prevent potential artifacts.

Step 2: Stress Conditions Table
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C1–7 Days5–20%Tests stability of the ether linkage and potential dehydration of the alcohol.
Base Hydrolysis 0.1 N NaOH, 60°C1–7 Days5–20%Generally stable. Watch for base-catalyzed racemization at chiral centers.
Oxidation 3%

, RT
1–24 Hours5–20%Critical: Rapid N-oxide formation expected. Monitor closely.
Thermal 60°C (Solid State)7 DaysN/ATests physical stability (melting/polymorph change) and oxidation.
Photolysis 1.2M Lux hoursICH Q1BN/ABenzylic radical oxidation.
Step 3: Quenching & Analysis
  • Acid/Base: Neutralize exactly to pH 7.0 before injection to prevent column damage or on-column degradation.

  • Oxidation: Quench with Sodium Thiosulfate or Catalase to stop the reaction immediately.

Degradation Pathway Visualization

The following diagram maps the logical flow of degradation based on the functional groups present in 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

StabilityPathways cluster_conditions Dominant Stress Factors Parent Parent Molecule (Sec-Amine / Benzylic H) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2) Nucleophilic Attack Imine Schiff Base / Imine (Excipient Adduct) Parent->Imine Reducing Sugars (Lactose/Fructose) Cleavage Benzylic Cleavage (Aldehydes/Ketones) Parent->Cleavage Radical Oxidation (UV Light/Air) Racemate Diastereomer Conversion Parent->Racemate Extreme pH/Heat (Chiral Inversion)

Caption: Mechanistic degradation map highlighting the susceptibility of the secondary amine to N-oxidation and the benzylic position to radical cleavage.

Analytical Method Guidelines (HPLC)

To successfully separate the parent from its degradants, use the following starting conditions.

  • Column: C18, High pH stable (e.g., Waters XBridge or Agilent Poroshell HPH).

    • Why? Secondary amines tail badly at acidic pH. High pH keeps the amine neutral (

      
      ), improving peak shape.
      
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (targeting the methoxy-phenyl chromophore).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation.[2] Link

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[2] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 7(2), 113-146. (Reference for hydrolysis protocols).

Sources

"troubleshooting inconsistent results with 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Executive Summary

You are likely encountering variability with 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (henceforth referred to as Compound A ) due to its inherent stereochemical complexity and physicochemical duality.

This molecule contains two chiral centers (the benzylic position and the propanol backbone) and a secondary amine capable of variable salt formation. The "inconsistencies" reported by researchers—ranging from splitting HPLC peaks to fluctuating IC50 values—are rarely random errors. They are usually deterministic consequences of diastereomeric enrichment or regio-isomeric contamination .

This guide deconstructs these issues using a first-principles approach, providing self-validating protocols to standardize your results.

Part 1: The Root Cause Analysis (The "Why")

Before troubleshooting, you must understand the structural liabilities of Compound A.

  • Stereochemical Multiplicity:

    • Structure: The 1-(2-methoxyphenyl)ethyl moiety introduces one chiral center. The propan-2-ol chain introduces a second.

    • Consequence: You are not dealing with one molecule; you are potentially dealing with four stereoisomers (two enantiomeric pairs of diastereomers:

      
       and 
      
      
      
      ).
    • Impact: Diastereomers have different physical properties (NMR shifts, melting points, solubility) and biological potencies. If your synthesis or supplier does not control both centers, batch-to-batch consistency is impossible.

  • Basicity & Hygroscopicity:

    • Structure: The secondary amine is moderately basic (

      
      ).
      
    • Consequence: It avidly absorbs atmospheric

      
       and water, leading to "oiling out" of solid samples and shifting retention times in unbuffered HPLC methods.
      

Part 2: Troubleshooting Analytical Inconsistencies

Issue 1: HPLC Chromatograms show "Split Peaks" or "Shoulders"

Diagnosis: You are likely separating diastereomers, not impurities. Mechanism: Standard C18 columns can partially resolve diastereomers due to their different 3D hydrophobic footprints.

Corrective Protocol:

  • Verify Isomeric Ratio: Run the sample on a high-resolution C18 column with a slow gradient. If the two peaks have identical Mass Spectra (LC-MS), they are diastereomers.

  • Switch to Chiral HPLC: To fully quantify all 4 isomers, use a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H) under normal phase conditions.

    • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1] The amine modifier is critical to suppress peak tailing.

Issue 2: Drifting Retention Times & Tailing

Diagnosis: Uncontrolled ionization of the secondary amine. Mechanism: The amine interacts with residual silanols on the silica column.[2]

Corrective Protocol:

  • Buffer Control: Do not use plain water/acetonitrile. Use 0.1% Trifluoroacetic Acid (TFA) for low pH (protonates silanols) or 10mM Ammonium Bicarbonate (pH 10) for high pH (suppresses amine ionization), provided your column is alkali-resistant.

Part 3: Troubleshooting Synthetic/Physical Inconsistencies

Issue 3: Product "Oils Out" Instead of Crystallizing

Diagnosis: Eutectic depression caused by diastereomeric mixtures. Mechanism: Pure enantiomers often crystallize well. Mixtures of diastereomers (


 + 

) disrupt the crystal lattice, lowering the melting point below room temperature.

Corrective Protocol (The "Self-Validating" Purification):

  • Salt Formation: Convert the free base to an HCl or Oxalate salt. Salts have higher lattice energy and crystallize more readily than the free base.

  • Recrystallization: Use IPA/EtOAc. This often selectively crystallizes one diastereomer, improving purity (though lowering yield).

Issue 4: Inconsistent Biological Potency (IC50)

Diagnosis: Varying Enantiomeric Excess (ee) or Diastereomeric Ratio (dr). Mechanism: In beta-blocker-like pharmacophores, the


-configuration at the propanol -OH is often 10-100x more potent. If Batch A is 50:50 diastereomers and Batch B is 90:10, their biological activity will differ wildly.

Corrective Protocol:

  • Mandatory QC: You must report the diastereomeric ratio (dr) for every batch tested biologically. Without this, your biological data is uninterpretable.

Part 4: Visualizing the Complexity

The following diagram illustrates the stereochemical divergence that leads to inconsistent results.

StereochemistryTroubleshoot Start Starting Material 1-(2-Methoxyphenyl)ethylamine Reaction Reaction: Ring Opening Start->Reaction Reagent Reagent Propylene Oxide (Racemic or Chiral?) Reagent->Reaction RR (R,R)-Isomer Potency: High RT: 12.1 min Reaction->RR SS (S,S)-Isomer Potency: Low RT: 12.1 min Reaction->SS RS (R,S)-Isomer Potency: Medium RT: 12.8 min Reaction->RS SR (S,R)-Isomer Potency: Low RT: 12.8 min Reaction->SR Result1 Standard HPLC 2 Peaks (Diastereomers) RR->Result1 SS->Result1 RS->Result1 SR->Result1 Result2 Chiral HPLC 4 Peaks (Enantiomers) Result1->Result2 Method Dev BioResult Biological Assay Inconsistent IC50 Result1->BioResult If ignored

Caption: Logical flow showing how uncontrolled stereochemistry in synthesis leads to analytical peak splitting and biological data variability.

Part 5: Standardized Data Reporting

To ensure reproducibility, record your data using this matrix. Do not accept "conforms" as a result from CROs.

ParameterMethodAcceptance CriteriaWhy?
Purity (Achiral) HPLC (C18, pH 10)>98% AreaEliminates regiochemical byproducts.
Diastereomeric Ratio HPLC (C18, Slow Gradient)Report Ratio (e.g., 95:5)Diastereomers have different potencies.
Enantiomeric Excess Chiral HPLC (AD-H)>99% ee (if chiral)Essential for active-site binding.
Salt Stoichiometry Elemental Analysis / IC1.0 ± 0.1 counter-ionExcess acid kills cells in bioassays.

Part 6: Frequently Asked Questions (FAQs)

Q1: I bought "racemic" compound, but I see two peaks in LC-MS. Is it contaminated? A: No. You likely have a mixture of diastereomers (


 pair and 

pair). Standard "racemic" synthesis often yields unequal amounts of these diastereomers (diastereoselectivity). The two peaks are the chemically distinct diastereomers, not impurities [1].

Q2: My compound degrades in DMSO stocks. Why? A: Secondary amines can react with impurities in lower-grade DMSO or undergo oxidation over time.

  • Fix: Use anhydrous, sterile-filtered DMSO. Store at -20°C. If the compound is an HCl salt, ensure the DMSO doesn't cause disproportionation (rare, but possible if water is present) [2].

Q3: Can I use the free base for cell assays? A: It is not recommended. The free base is lipophilic and may precipitate in aqueous media (RPMI/DMEM). Always generate the Hydrochloride (HCl) or Fumarate salt for biological testing to ensure consistent solubility and pH neutrality [3].

References

  • Chromatography Today. (2020). Trouble with chiral separations - Mechanisms of diastereomer resolution. Retrieved from [Link]

  • ResearchGate. (2025).[3] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

Sources

"optimization of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol for in vivo studies"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Compound MEAP-2 Internal Reference: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol[1]

Welcome to the Lead Optimization Help Desk. You are accessing the support portal for the "MEAP" scaffold (Methoxy-Ethyl-Amino-Propanol).[1] This guide addresses the specific physicochemical and pharmacokinetic hurdles encountered when transitioning this secondary amine scaffold from in vitro assays to in vivo animal models.

Ticket #101: Formulation & Solubility Issues

User Report: "I’m trying to dose rats IV at 5 mg/kg. The compound dissolves in DMSO, but precipitates immediately upon dilution with PBS (pH 7.4), causing embolism risks."

Root Cause Analysis

Your molecule is a lipophilic weak base (Secondary Amine, predicted pKa ~9.2–9.6).

  • At pH < 5: It is protonated (ionized) and soluble.

  • At pH 7.4 (Physiological): A significant fraction exists as the free base (neutral), which is highly lipophilic (LogP > 2.5) and poorly soluble in aqueous media. DMSO cosolvent often fails because the "crash out" happens faster than the mixing in the bloodstream.

Resolution Protocol: The "Salt & Shield" Strategy

Step 1: Switch to a Fumarate or Tartrate Salt Standard HCl salts can sometimes be hygroscopic or form "oils" with this specific flexible ether-linker scaffold.[1]

  • Recommendation: Synthesize the Fumarate salt (1:1 stoichiometry). Fumarate salts of similar aryloxypropanolamines (e.g., Bisoprolol) often show superior crystallinity and dissolution rates compared to free bases.

Step 2: Cyclodextrin Complexation (The "Gold Standard" for IV) If the salt alone is insufficient, encapsulate the lipophilic "tail" (methoxyphenyl group) using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in 0.9% Saline.[1]
      
    • Add MEAP (Free base or Salt) to reach target concentration.

    • Adjust pH to 4.0–5.0 to ensure initial ionization and complex entry.

    • Stir for 4 hours.

    • Slowly adjust pH back to 7.0. The cyclodextrin "shield" prevents the neutral form from aggregating.

Step 3: Decision Tree for Formulation Use the following logic flow to select your vehicle based on the route of administration.

FormulationTree Start Compound MEAP (Free Base) Route Route of Administration? Start->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV SaltForm Convert to Fumarate Salt Oral->SaltForm Standard SolCheck Soluble in Saline pH 7? IV->SolCheck Saline Use 0.9% Saline SolCheck->Saline Yes CycDex 20% HP-beta-CD (Captisol) SolCheck->CycDex No (Precipitates) Emulsion Lipid Emulsion (Intralipid) CycDex->Emulsion Still Fails SEDDS SEDDS Formulation (Tween 80/PEG) SaltForm->SEDDS Low Bioavailability

Figure 1: Formulation decision matrix for MEAP derivatives.[1] Green nodes indicate preferred starting points; Red nodes indicate rescue strategies.[1]

Ticket #102: Pharmacokinetics (High Clearance)

User Report: "Oral bioavailability (%F) is <10% in rats. Microsomal stability data shows rapid disappearance (t1/2 < 15 min)."

Root Cause Analysis

The structure contains two "Metabolic Soft Spots" vulnerable to CYP450 enzymes (specifically CYP2D6 and CYP3A4):

  • O-Demethylation: The methoxy group on the phenyl ring is rapidly oxidized to a phenol.

  • N-Dealkylation: The secondary amine is a prime target for oxidative cleavage.[1]

Resolution Protocol: Structural & Formulation Tweaks

Option A: Deuteration (The "Heavy" Switch) Replace the hydrogen atoms on the methoxy group (


) with deuterium (

).[1]
  • Mechanism: The C-D bond is stronger than the C-H bond. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-limiting step of O-demethylation without changing binding affinity.[1]

Option B: Prodrug Strategy The secondary alcohol (propan-2-ol) can be esterified.[1]

  • Protocol: Synthesize the Acetate or Valine-ester prodrug of the hydroxyl group.

  • Benefit: This increases lipophilicity for intestinal absorption and protects the molecule from Phase II glucuronidation during the first pass.

Data Summary: Expected Impact of Modifications

ModificationTarget IssueExpected OutcomeTrade-off
Fumarate Salt Solubility10-50x increase in dissolution rateNo change in metabolic stability
Deuteration (-OCD3) Metabolism2-3x increase in Half-life (

)
High cost of synthesis
N-Methylation MetabolismBlocks N-dealkylationRisk: May abolish receptor binding (Tertiary vs Secondary amine)
Fluorination MetabolismBlocks aromatic hydroxylationChanges electronic properties (pKa)

Ticket #103: Stereochemical Inconsistency

User Report: "Batch 1 showed an IC50 of 10 nM. Batch 2 (synthesized by a different CRO) shows 250 nM. NMR looks identical."

Root Cause Analysis

Your molecule has two chiral centers :[1]

  • The ethyl group attachment point (benzylic position).

  • The propan-2-ol hydroxyl attachment point.[1]

This creates 4 distinct stereoisomers (R,R; S,S; R,S; S,R).[1]

  • The Problem: Standard non-chiral synthesis produces a mixture of diastereomers. "Batch 1" might have been enriched in the active isomer by chance (or different workup), while "Batch 2" is a racemic mess.

  • Biological Reality: For aryloxypropanolamines (beta-blocker class), the (S)-enantiomer at the propanol chain is typically 100x more potent than the (R)-enantiomer.[1]

Resolution Protocol: Chiral Deconvolution

Step 1: Analytical Verification You must run Chiral HPLC. Standard C18 columns will not separate these isomers.

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

Step 2: Asymmetric Synthesis (The Long-Term Fix) Stop using racemic starting materials.

  • Source: Use optically pure (S)-epichlorohydrin or (S)-glycidyl tosylate during synthesis to fix the propanol center.

  • Source: Use chiral resolution (via tartaric acid crystallization) for the amine fragment before coupling.

Stereochem Racemic Racemic Synthesis (4 Isomers) BioAssay In Vivo Study Racemic->BioAssay Noise High Data Variability (Noise) BioAssay->Noise Dilution of Active Component CleanData Reproducible Potency BioAssay->CleanData Valid PK/PD ChiralSyn Asymmetric Synthesis (S-Epichlorohydrin) PureIso Single Isomer (e.g., S,S-Form) ChiralSyn->PureIso PureIso->BioAssay

Figure 2: Impact of stereochemistry on data integrity.[1] Moving to asymmetric synthesis is required to reduce experimental noise.

References

  • Design and Synthesis of Aryloxypropanolamine Derivatives. Source: ResearchGate (2021).[2] Design, Synthesis and In Vivo Cardiovascular Evaluation of Some Novel Aryloxy Propanol Amino Acid Derivatives.

  • Salt Selection for Pharmaceutical Compounds. Source: Google Patents (US4171370A). Phenoxy-amino-propanols and their physiologically acceptable acid addition salts.

  • Cyclodextrin Formulation Strategies. Source: National Institutes of Health (PubMed). Highly Water-Soluble Derivatives of the Anesthetic Agent Propofol: In Vitro and in Vivo Evaluation.[1][3] (Demonstrates solubilization of lipophilic phenols/amines).

  • Metabolic Stability of Methoxy-Amines. Source: PubChem Compound Summary. N-ethyl-1-(4-methoxyphenyl)propan-2-amine (Structural Analogue Data). [1]

Sources

"cell viability assay issues with 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Cell Viability Assay Issues with 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Technical Support Center: Troubleshooting Guide

Subject: Optimization and Troubleshooting of Cell Viability Assays for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Audience: Senior Researchers, Assay Development Scientists Document ID: TS-CVA-2025-02

Executive Summary & Compound Profile

Compound: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Chemical Class: Amino-alcohol / Phenethylamine derivative. Physicochemical Behavior: This molecule possesses a secondary amine and a lipophilic 2-methoxyphenyl tail, classifying it as a Cationic Amphiphilic Drug (CAD) . Its pKa is estimated to be basic (~9.0–9.5), meaning it is positively charged at physiological pH (7.4).

Core Assay Challenges: Researchers frequently encounter non-monotonic dose-responses, false-positive viability signals, and visible cytoplasmic vacuolization when testing this compound. These are often artifacts of lysosomotropism (lysosomal trapping) and mitochondrial uncoupling , rather than true cytotoxicity.

Diagnostic Troubleshooting (Q&A)

Category A: Solubility & Precipitation

Q1: I see a fine precipitate in my cell culture wells after adding the compound, even though the DMSO stock was clear. Why? Diagnosis: "Crash-out" precipitation. Explanation: The compound is lipophilic (LogP > 2) and the amine is protonated in the culture media (pH 7.4). While soluble in DMSO, rapid dilution into aqueous media can cause the free base to precipitate before it equilibrates, especially at concentrations >50 µM. Solution:

  • Pre-dilution Step: Do not add 100% DMSO stock directly to the well. Prepare a 10x intermediate dilution in culture medium (with serum) first. Vortex immediately to bind the compound to serum albumin, which acts as a carrier.

  • Check pH: Ensure your media buffering (HEPES/Bicarbonate) is sufficient. A local pH spike from the basic amine can trigger precipitation.

Q2: My dose-response curve flattens at high concentrations (e.g., >100 µM). Is this saturation? Diagnosis: Solubility limit masking toxicity. Explanation: If the compound precipitates, the effective concentration available to cells plateaus, preventing complete cell kill. Action: Perform a turbidimetric solubility assay (absorbance at 600 nm) in cell-free media to define the true solubility limit. Do not test above this concentration.

Category B: MTT/MTS Assay Artifacts

Q3: My MTT assay shows increased absorbance (viability >120%) at cytotoxic doses. Are the cells proliferating? Diagnosis: Mitochondrial Hyperactivation / Swelling. Explanation: As a cationic amphiphile, the compound accumulates in the mitochondrial intermembrane space, uncoupling oxidative phosphorylation. This forces mitochondria to work harder to maintain membrane potential, increasing the activity of succinate dehydrogenase (SDH), which reduces MTT to formazan more rapidly per cell, masking cell loss [1]. Solution:

  • Switch Assays: Use an ATP-based assay (e.g., CellTiter-Glo®) or LDH release assay, which are less sensitive to mitochondrial metabolic fluctuations.

  • Normalization: Normalize MTT data to total protein content or DNA content (e.g., Hoechst staining) to confirm if cell number actually increased.

Q4: The media turns purple immediately after adding MTT, even in wells with dead cells. Diagnosis: Abiotic Reduction (Chemical Interference). Explanation: Secondary amines and certain impurities can chemically reduce tetrazolium salts (MTT/MTS) to formazan without enzymatic activity [2]. Action: Include a "No-Cell Control" : Media + Compound + MTT. If this turns purple, the compound is chemically reacting with the dye.

Category C: Lysosomal Trapping (Vacuolization)

Q5: Under the microscope, I see massive "holes" or vacuoles in the cells, but they don't detach. Are they dead? Diagnosis: Lysosomotropism (Phospholipidosis-like phenotype). Explanation: The unprotonated amine diffuses through membranes into acidic lysosomes (pH ~4.5). Inside, it becomes protonated and trapped.[1][2] This draws water in osmotically, causing visible swelling (vacuoles). This is a physicochemical effect, not necessarily immediate cell death [3]. Impact on Neutral Red Assay: This will cause a false positive (super-high uptake) in Neutral Red assays because the dye and drug compete for lysosomal accumulation or the expanded lysosomal volume traps more dye. Solution:

  • Do not use Neutral Red for this compound.

  • Confirm Viability: Use a membrane integrity dye (e.g., Trypan Blue or Propidium Iodide). If cells exclude the dye despite vacuoles, they are viable.

Strategic Methodologies

Protocol 1: Cell-Free Interference Check

Purpose: To rule out direct chemical reaction with MTT.

  • Prepare Plate: Add 100 µL of complete culture medium to a 96-well plate (no cells).

  • Add Compound: Add the compound at the highest test concentration (e.g., 100 µM).

  • Add Dye: Add 20 µL of MTT reagent.

  • Incubate: 2–4 hours at 37°C.

  • Measure: Check for purple precipitate or absorbance at 570 nm.

    • Result: If OD > 0.05 above background, the compound chemically reduces MTT. Switch to ATP or Resazurin assays.

Protocol 2: Visualizing Lysosomotropism

Purpose: To distinguish toxicity from lysosomal swelling.

  • Seed Cells: HeLa or HepG2 cells on coverslips.

  • Treat: Add Compound (IC50 concentration) for 4 hours.

  • Stain: Add LysoTracker® Red (50 nM) and Hoechst 33342 (1 µg/mL) for 30 mins.

  • Image:

    • True Toxicity: Shrunken nuclei (apoptosis), loss of LysoTracker signal (lysosomal rupture).

    • Lysosomotropism:[1][2][3][4][5][6] Enlarged, intensely fluorescent lysosomes (swelling) with normal nuclei.

Mechanistic Visualization

The following diagram illustrates the "Cationic Amphiphilic Trap" that leads to assay artifacts.

Assay_Interference_Mechanism Compound 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (Lipophilic Amine) Media Culture Media (pH 7.4) Compound->Media Equilibrium (Base/Salt) Cell_Membrane Cell Membrane (Permeable to uncharged form) Media->Cell_Membrane Passive Diffusion Lysosome Lysosome (pH 4.5 - Acidic) Cell_Membrane->Lysosome Ion Trapping Mitochondria Mitochondria (Negatively Charged Matrix) Cell_Membrane->Mitochondria Potential Driven Uptake Vacuoles Osmotic Swelling (Visible Vacuoles) Lysosome->Vacuoles Protonation & Water Influx Hyper_MTT Hyper-reduction of MTT (False Viability Increase) Mitochondria->Hyper_MTT Uncoupling / SDH Upregulation False_NR False Positive Neutral Red Uptake Vacuoles->False_NR Increased Volume

Caption: Figure 1. Mechanism of Cationic Amphiphilic Drug (CAD) interference.[6] The compound accumulates in acidic lysosomes (causing swelling/vacuoles) and mitochondria (altering metabolic readouts), leading to specific assay artifacts.

Data Summary: Assay Compatibility Matrix

Assay TypeCompatibilityPotential IssueRecommendation
MTT / MTS Low Metabolic uncoupling; Chemical reduction.Use only with cell-free controls.
Neutral Red Very Low Lysosomal swelling causes false positives.Avoid.
ATP (Luciferase) High Less susceptible to metabolic flux.Recommended Gold Standard.
LDH Release High Measures membrane rupture (late toxicity).Good for confirming true death.
Trypan Blue Medium Manual counting is error-prone with vacuoles.Use automated counting if possible.

References

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry, 47(4), 236–242.

  • Ulukaya, E., Colakogullari, M., & Wood, E. J. (2004).[7] Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43–50.

  • Nadanaciva, S., et al. (2011). A high content screening assay for identifying lysosomotropic compounds.[1] Toxicology in Vitro, 25(3), 715–723.

  • Funk, R. S., & Krise, J. P. (2012). Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction. Molecular Pharmaceutics, 9(5), 1384–1395.

Sources

"refining purification methods for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Amine & Amino-Alcohol Technical Support Center .

Below is your specialized guide for refining the purification of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol . This guide is structured to address the specific stereochemical and physiochemical challenges inherent to secondary amino alcohols derived from chiral amines and epoxides.

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Molecule Profile:

  • Target: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

  • Chemical Class: Secondary Amino Alcohol / Chiral Beta-Blocker Intermediate.

  • Key Challenge: The molecule contains two chiral centers : one inherent to the 1-(2-methoxyphenyl)ethylamine moiety and one generated at the propan-2-ol position. This results in the formation of diastereomers (e.g., R,R and R,S pairs) which cannot be separated by standard achiral distillation.

  • Common Impurities:

    • Regioisomers: (2-{[1-(2-Methoxyphenyl)ethyl]amino}propan-1-ol) – result of epoxide attack at the wrong carbon.

    • Poly-alkylated species: Tertiary amines formed by reaction with a second propylene oxide molecule.

    • Diastereomeric mixtures: (R,R/S,S vs R,S/S,R).

Part 1: Diagnostic Workflow

Before selecting a protocol, identify your primary purity bottleneck using the logic flow below.

PurificationLogic Start Identify Major Impurity (HPLC/NMR) Q1 Is the impurity a Regioisomer or Tertiary Amine? Start->Q1 Q2 Is the impurity a Diastereomer (Stereoisomer)? Q1->Q2 No (Chemically Pure) MethodA Protocol A: Acid-Base Extraction & pH Swing Q1->MethodA Yes (Gross Chemical Impurity) MethodB Protocol B: Fractional Crystallization (Tartrate Salts) Q2->MethodB Yes (Optical Purity Needed) MethodC Protocol C: Reverse Phase Chromatography (C18) Q2->MethodC No (Trace Polish Only) MethodA->Q2 Post-Cleanup Check

Caption: Diagnostic logic for selecting the appropriate purification vector based on impurity profile.

Part 2: Troubleshooting Protocols

Protocol A: The "pH Swing" (Removal of Neutral/Acidic Impurities & Regioisomer Enrichment)

Use this for crude reaction mixtures containing unreacted epoxide or non-basic byproducts.

The Mechanism: Amino alcohols are amphoteric but predominantly basic (


). By converting the product to a water-soluble salt (using HCl) and washing with an organic solvent, you remove non-basic impurities (like unreacted propylene oxide or neutral rearrangements).

Step-by-Step:

  • Dissolution: Dissolve the crude oily residue in Isopropyl Acetate (IPAc) or Toluene (5 volumes).

    • Why: These solvents are selective; they dissolve the neutral impurities but allow for clean partitioning.

  • Acidification: Cool to 0–5°C. Slowly add 1M aqueous HCl until the aqueous phase pH reaches 2.0–3.0.

    • Critical: Do not use concentrated acid, as heat generation can cause dehydration of the alcohol to an alkene.

  • Partition: Agitate vigorously for 20 minutes. Separate layers.

    • Top Layer (Organic): Discard (Contains non-basic impurities).

    • Bottom Layer (Aqueous): Contains your target amine salt.

  • Basification (The Swing): Add fresh IPAc to the aqueous layer. Adjust pH to >12 using 50% NaOH or NH₄OH while cooling.

  • Extraction: Extract the free base into the organic layer. Wash with brine to remove excess inorganic salts.

  • Concentration: Dry over

    
     and concentrate under reduced pressure.
    

Data Validation:

Parameter Acceptance Criteria Troubleshooting
Recovery >85% If low, pH during extraction was likely <11.

| Appearance | Pale Yellow Oil | Dark color indicates oxidation; use


 blanket. |
Protocol B: Diastereomeric Resolution via Fractional Crystallization

Use this when you have the correct chemical structure but a mixture of diastereomers (e.g., you used racemic propylene oxide with a chiral amine).

The Mechanism: Diastereomers have different internal energies and solubilities. By forming a salt with a chiral acid (Resolving Agent), you exaggerate these solubility differences. L-Tartaric acid or Mandelic acid are the gold standards for resolving 1-phenyl-ethylamine derivatives [1].

Step-by-Step:

  • Screening: Dissolve 100 mg of crude amine in Ethanol (EtOH) . Add 1 equivalent of L-(+)-Tartaric acid.

    • Observation: If a solid precipitates immediately, heat to reflux. If it dissolves, cool slowly to 4°C.

  • Scale-Up Crystallization:

    • Dissolve crude amine (1.0 eq) in EtOH/Isopropanol (1:1 mixture) (10 volumes).

    • Add L-Tartaric Acid (1.05 eq) dissolved in warm EtOH.

    • Heat mixture to reflux (80°C) until clear.

  • Controlled Cooling:

    • Cool to 25°C at a rate of 5°C/hour. (Rapid cooling traps the unwanted diastereomer).

    • Hold at 25°C for 4 hours.

  • Filtration: Filter the white solid. This is typically the salt of the less soluble diastereomer.

  • Liberation: Suspend the salt in water/DCM and basify with NaOH to recover the enantiomerically enriched free base.

Visualizing the Resolution Logic:

SaltResolution Mixture Diastereomer Mix (R,R + R,S) Agent Add Chiral Acid (L-Tartaric) Mixture->Agent Salts Salt Mixture (R,R-Tartrate + R,S-Tartrate) Agent->Salts Precipitate Solid Precipitate (Enriched R,R-Salt) Salts->Precipitate Crystallize Liquor Mother Liquor (Enriched R,S-Salt) Salts->Liquor Remain in Solution

Caption: Kinetic vs Thermodynamic control in diastereomeric salt separation.

Protocol C: Chromatographic Polish (Removing Over-Alkylated Impurities)

Use this if "Protocol A" failed to remove tertiary amines.

The Mechanism: The tertiary amine impurity (di-alkylation) is significantly more lipophilic than the secondary amine target. Reverse-phase chromatography exploits this.

Parameters:

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

    • Note: High pH suppresses protonation, sharpening the peak shape for basic amines [2].

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 20 minutes.

Part 3: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during crystallization instead of forming a solid. Why? A: This is a common phenomenon with amino alcohols. It indicates the solvent polarity is too high, or the solution is supersaturated too quickly.

  • Fix: Re-heat the mixture to redissolve the oil. Add a "seed crystal" of the pure salt if available. If not, add a drop of a non-polar anti-solvent (like Hexane or MTBE) to the hot solution until slight turbidity appears, then cool very slowly.

Q2: I see a peak at M+58 in my Mass Spec. What is it? A: This corresponds to the addition of a second propylene oxide unit (+58 Da). This is the "over-alkylated" tertiary amine.

  • Prevention: Ensure you are using a slight excess of the amine relative to the epoxide (e.g., 1.2 : 1 ratio) during synthesis. Excess amine minimizes the statistical probability of the product reacting with more epoxide.

Q3: Can I use distillation to purify this? A: Generally, no. The boiling point is high (>150°C at high vacuum), and the thermal stress can cause racemization or degradation (ether cleavage). Furthermore, distillation rarely separates diastereomers effectively compared to crystallization.

Q4: Why do you recommend Ammonium Bicarbonate for HPLC? A: Standard acidic buffers (Formic acid/TFA) protonate the amine, making it highly polar. This often leads to "peak tailing" due to interaction with free silanol groups on the column. High pH (Ammonium Bicarbonate, pH 10) keeps the amine in its neutral free-base form, resulting in sharper peaks and better separation of lipophilic impurities [3].

References

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.

  • McCalley, D. V. (2010).[2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.

  • BenchChem Technical Guides. (2025). Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine.

  • Shivani, B. P., et al. (2007).[3] Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines. Journal of Organic Chemistry, 72, 3713-3722.[3]

Sources

Validation & Comparative

A Researcher's Guide to the Cross-Validation of Experimental Results for Novel Chiral Amino Alcohols: A Case Study of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

In the landscape of pharmaceutical and materials science, the synthesis and characterization of novel chiral molecules are foundational to innovation. The molecule 1-{[1-(2-methoxyphenyl)ethyl]amino}propan-2-ol, a chiral amino alcohol, represents a class of compounds with significant potential as intermediates or active agents. However, the journey from a synthesized molecule to a validated entity with reliable, reproducible data is paved with rigorous analytical scrutiny. This guide provides a comprehensive framework for the cross-validation of experimental results for such compounds, using 1-{[1-(2-methoxyphenylethyl)amino]propan-2-ol as a working example. Our focus is on the principle of analytical orthogonality—the practice of using multiple, independent techniques to measure the same attribute, thereby ensuring the accuracy and integrity of the data.[1][2] This approach is critical for building confidence in experimental outcomes and is a cornerstone of regulatory compliance.[3]

The core philosophy of cross-validation is to critically assess data sets generated by different methods.[3][4] This guide will detail the primary analytical assertions for a novel compound—structural identity, purity, and stereochemical integrity—and present a workbench of orthogonal techniques to validate each claim.

Part 1: Establishing Structural Identity

The first and most critical step is the unambiguous confirmation of the synthesized molecule's structure. While a primary technique like Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed blueprint of the molecule, relying on a single method is insufficient for robust validation.[5]

Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for its ability to elucidate molecular structure by providing information about the chemical environment and connectivity of atoms.[5] For 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, both ¹H and ¹³C NMR would be essential.

Hypothetical ¹H NMR Data Interpretation:

  • Aromatic Protons: Signals in the ~6.8-7.3 ppm range corresponding to the four protons on the methoxy-substituted benzene ring.

  • Methoxyphenyl Methoxy Group: A sharp singlet around 3.8 ppm integrating to three protons.

  • Propanol and Ethyl Protons: A series of multiplets and doublets in the ~1.0-4.0 ppm range, with specific couplings confirming the connectivity of the ethyl and propanol fragments.

  • Amine and Hydroxyl Protons: Broad singlets that may shift depending on the solvent and concentration.

Cross-Validation Workbench for Structural Identity

To cross-validate the structure proposed by NMR, orthogonal techniques that rely on different physical principles are employed.

G cluster_synthesis Synthesis cluster_validation Structural Identity Cross-Validation Synthesis Reductive Amination of 2-Methoxyacetophenone with 1-aminopropan-2-ol NMR Primary Analysis: 1H & 13C NMR Synthesis->NMR Initial Structure Elucidation MS Orthogonal Method 1: Mass Spectrometry (MS) NMR->MS Validate Molecular Weight FTIR Orthogonal Method 2: FTIR Spectroscopy NMR->FTIR Validate Functional Groups Comparison Data Concordance Check MS->Comparison FTIR->Comparison

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a direct check on the elemental composition derived from NMR. For our target molecule (C₁₂H₁₉NO₂), the expected monoisotopic mass is approximately 209.14 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. For our compound, we would expect to see characteristic stretches for:

  • O-H (alcohol): ~3300-3500 cm⁻¹ (broad)

  • N-H (secondary amine): ~3300-3500 cm⁻¹ (sharp)

  • C-H (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=C (aromatic): ~1450-1600 cm⁻¹

  • C-O (ether and alcohol): ~1000-1300 cm⁻¹

Data Comparison Summary:

ParameterPrimary Method (NMR)Orthogonal Method (MS)Orthogonal Method (FTIR)Concordance
Molecular Structure Detailed connectivity inferred---
Molecular Weight Inferred from structureMeasured (e.g., 209.1412)-PASS/FAIL
Functional Groups Inferred from shifts-Measured (O-H, N-H, C-O)PASS/FAIL

Part 2: Assessment of Chemical Purity

Ensuring the chemical purity of a novel compound is paramount for any subsequent biological or material science application. A primary method, such as High-Performance Liquid Chromatography (HPLC), should be cross-validated with a technique based on a different separation or detection principle.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse technique for purity assessment, separating the main compound from any impurities. For a compound like ours, a reverse-phase method would be appropriate.

Illustrative HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm (corresponding to the absorbance of the methoxyphenyl chromophore)

  • Result: Purity calculated based on the area percentage of the main peak.

Cross-Validation Workbench for Purity

Purity_Validation cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal Purity Methods cluster_comparison Final Purity Verification HPLC HPLC-UV (Separation-based) Purity_Compare Compare Purity Values (e.g., within 2%) HPLC->Purity_Compare LCMS LC-MS (Separation + Mass ID) LCMS->Purity_Compare qNMR qNMR (Non-separation, Intrinsic Standard) qNMR->Purity_Compare

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation of HPLC with the detection specificity of mass spectrometry.[5] It not only quantifies purity but can also provide molecular weights for any detected impurities, aiding in their identification.

Quantitative NMR (qNMR): qNMR is a non-separative technique that determines purity by comparing the integral of a signal from the target compound to that of a certified internal standard of known concentration. It is a powerful orthogonal method as it does not rely on chromatographic separation.

Hypothetical Purity Data Comparison:

Analytical MethodPrinciplePurity Result (%)
HPLC-UV Chromatographic Separation99.2%
LC-MS Separation + Mass Detection99.1% (impurities identified)
qNMR Intrinsic Molar Response99.4%

A high degree of concordance between these methods provides strong evidence for the chemical purity of the compound.

Part 3: Determination of Stereochemical Integrity

For chiral molecules, confirming the enantiomeric or diastereomeric purity is as crucial as chemical purity. Different stereoisomers can have vastly different pharmacological or toxicological profiles.

Primary Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC uses a stationary phase that is itself chiral, allowing for the separation of enantiomers.

Illustrative Chiral HPLC Protocol:

  • Column: Chiral Stationary Phase (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture (e.g., Hexane/Isopropanol with a basic additive like diethylamine)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 274 nm

  • Result: Enantiomeric excess (e.e.) calculated from the peak areas of the two enantiomers.

Cross-Validation Workbench for Stereochemical Integrity

Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. While not a separative technique, it provides a bulk measurement of optical activity that can be compared to literature values or theoretical calculations for the pure enantiomer. A non-zero specific rotation confirms the presence of a single enantiomer in excess.

NMR with Chiral Shift Reagents: The addition of a chiral shift reagent to the NMR sample can cause the signals of the two enantiomers to become distinct (diastereotopic). The integration of these separated signals can be used to determine the enantiomeric ratio, providing an orthogonal confirmation to chiral HPLC.

Hypothetical Stereochemical Purity Data Comparison:

Analytical MethodPrincipleResult
Chiral HPLC Chromatographic Separation99.8% e.e.
Polarimetry Optical RotationSpecific Rotation [α] = +X°
NMR with Chiral Shift Reagent Diastereotopic Signal Splitting>99% e.e. (by integration)

Conclusion

The cross-validation of experimental results through the application of orthogonal analytical methods is a fundamental requirement for robust scientific research in drug development and materials science.[6][7] By systematically confirming structural identity, chemical purity, and stereochemical integrity using techniques based on different physical principles, researchers can build a comprehensive and reliable data package for novel compounds like 1-{[1-(2-methoxyphenyl)ethyl]amino}propan-2-ol. This rigorous approach not only ensures data integrity but also accelerates research by providing a high degree of confidence in the quality of the materials being studied.[3]

References

  • Cross-validation (analytical chemistry) - Wikipedia. Wikipedia. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. PharmaGuru. Available at: [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. Available at: [Link]

  • Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2 - ResearchGate. ResearchGate. Available at: [Link]

  • Procrustes Cross-Validation—A Bridge between Cross-Validation and Independent Validation Sets | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. U.S. Food and Drug Administration. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. Alphalyse. Available at: [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques - News-Medical. News-Medical.Net. Available at: [Link]

Sources

A Researcher's Guide to Reproducible Synthesis and Chiral Analysis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous synthesis and analysis of chiral molecules are paramount. The biological activity of a compound is often intrinsically linked to its stereochemistry, demanding robust and reproducible experimental protocols. This guide provides an in-depth technical comparison of synthetic and analytical methodologies for the chiral amino alcohol, 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol , a valuable building block in medicinal chemistry. We will explore various synthetic routes, delve into the nuances of chiral separation, and present detailed protocols to ensure experimental reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and verifiable experimental workflows.

The Critical Role of Chirality and Reproducibility

Chiral amino alcohols are integral structural motifs in a vast array of biologically active molecules, including beta-blockers and antiviral agents.[1] The specific three-dimensional arrangement of functional groups dictates the molecule's interaction with chiral biological targets like enzymes and receptors, profoundly influencing its efficacy and safety profile.[1] Consequently, the ability to synthesize and analyze enantiomerically pure compounds is not merely a technical exercise but a fundamental requirement for advancing therapeutic candidates.

Reproducibility in chemical synthesis and analysis forms the bedrock of scientific integrity.[2] The challenge of reproducing published results is a well-documented issue in scientific literature, often stemming from incomplete experimental details or a lack of understanding of critical process parameters. This guide aims to address this by providing not just procedural steps, but also the underlying scientific principles and critical control points that govern the successful and repeatable execution of these experiments.

Comparative Analysis of Synthetic Strategies

The synthesis of chiral amino alcohols can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired enantiopurity, scalability, and cost-effectiveness.

Synthesis from the Chiral Pool

One of the most established methods involves utilizing readily available chiral starting materials, often derived from natural sources like amino acids.[1] This "chiral pool" synthesis leverages the inherent chirality of the starting material to produce the desired enantiomerically pure product.

Conceptual Workflow:

Chiral Amino Acid Chiral Amino Acid Reduction Reduction Chiral Amino Acid->Reduction e.g., LiAlH4, NaBH4 Chiral Amino Alcohol Chiral Amino Alcohol Reduction->Chiral Amino Alcohol N-Alkylation N-Alkylation Chiral Amino Alcohol->N-Alkylation + 1-(2-Methoxyphenyl)ethanone + Reductive Amination Target Molecule Target Molecule N-Alkylation->Target Molecule

Caption: Chiral Pool Synthesis Workflow.

Advantages:

  • High enantiopurity of the final product.

  • Often utilizes inexpensive and readily available starting materials.[1]

Limitations:

  • The structural diversity of the final product is constrained by the available chiral pool.[1]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired chiral center during the reaction sequence, offering greater flexibility in molecular design. Key approaches include the asymmetric reduction of prochiral ketones and asymmetric aminohydroxylation of olefins.

This powerful technique employs a chiral catalyst to stereoselectively reduce a prochiral ketone, leading to the formation of the desired chiral amino alcohol with high enantiomeric excess (ee).[1]

Conceptual Workflow:

Prochiral α-Amino Ketone Prochiral α-Amino Ketone Asymmetric Reduction Asymmetric Reduction Prochiral α-Amino Ketone->Asymmetric Reduction Chiral Catalyst (e.g., CBS reagent, Chiral Ru/Rh complexes) Target Molecule Target Molecule Asymmetric Reduction->Target Molecule

Caption: Asymmetric Reduction Workflow.

Key Features:

  • Predictable stereochemical outcome.

  • Excellent enantioselectivity, often exceeding 95% ee.[1]

The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods.[1] Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones with high efficiency and stereoselectivity.[3]

Conceptual Workflow:

α-Hydroxy Ketone α-Hydroxy Ketone Reductive Amination Reductive Amination α-Hydroxy Ketone->Reductive Amination Engineered Amine Dehydrogenase + Ammonia Target Molecule Target Molecule Reductive Amination->Target Molecule

Caption: Biocatalytic Synthesis Workflow.

Advantages:

  • Operates under mild reaction conditions (ambient temperature and pressure).

  • Exceptional enantioselectivity, often >99% ee.[1]

  • Environmentally friendly approach.

Recommended Reproducible Synthetic Protocol

Based on a comprehensive review of analogous transformations, the following protocol outlines a reproducible method for the synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol via reductive amination. This procedure is adapted from established methods for similar chiral amino alcohols and is designed to be robust and scalable.

Reaction Scheme:

1-(2-Methoxyphenyl)ethanone + (S)-1-Aminopropan-2-ol → Imine Intermediate Imine Intermediate + Reducing Agent → 1-{[1-(S)-(2-Methoxyphenyl)ethyl]amino}-(S)-propan-2-ol

Materials and Reagents
  • 1-(2-Methoxyphenyl)ethanone

  • (S)-1-Aminopropan-2-ol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Imine Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-Methoxyphenyl)ethanone (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add (S)-1-Aminopropan-2-ol (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Comparative Analysis of Chiral Purity Determination

The accurate determination of enantiomeric purity is as crucial as the synthesis itself. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable technique for this purpose.[4]

Chiral HPLC Method Development

The key to a successful chiral separation is the selection of an appropriate CSP and mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for the separation of a wide range of chiral compounds, including amino alcohols.[4]

Logical Workflow for Method Development:

cluster_0 Column Screening cluster_1 Mobile Phase Optimization Polysaccharide-based CSPs\n(e.g., Chiralcel OD-H, Chiralpak AD-H) Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Initial Mobile Phase Screening Initial Mobile Phase Screening Polysaccharide-based CSPs\n(e.g., Chiralcel OD-H, Chiralpak AD-H)->Initial Mobile Phase Screening Vary Alcohol Modifier\n(Isopropanol vs. Ethanol) Vary Alcohol Modifier (Isopropanol vs. Ethanol) Initial Mobile Phase Screening->Vary Alcohol Modifier\n(Isopropanol vs. Ethanol) Adjust Modifier Concentration Adjust Modifier Concentration Vary Alcohol Modifier\n(Isopropanol vs. Ethanol)->Adjust Modifier Concentration Add Basic/Acidic Additives\n(if necessary for peak shape) Add Basic/Acidic Additives (if necessary for peak shape) Adjust Modifier Concentration->Add Basic/Acidic Additives\n(if necessary for peak shape) Final Optimized Method Final Optimized Method Add Basic/Acidic Additives\n(if necessary for peak shape)->Final Optimized Method

Caption: Chiral HPLC Method Development Workflow.

Recommended Chiral HPLC Protocol

The following is a general, yet robust, starting point for the chiral separation of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

ParameterRecommended ConditionRationale
Column Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs with broad applicability for amino alcohols.[4]
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v)Common normal phase eluent for good enantioselectivity.[4]
Additive 0.1% Diethylamine (DEA)Improves peak shape for basic analytes by masking residual silanols on the silica support.[5]
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Detection UV at 254 nm or 280 nmAromatic ring provides strong UV absorbance.
Temperature Ambient (or controlled at 25 °C for improved reproducibility)Temperature can influence enantioselectivity.

Troubleshooting Poor Peak Shape: If peak tailing is observed, it often indicates secondary interactions between the basic amine of the analyte and acidic silanol groups on the stationary phase. Adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can significantly improve peak symmetry.[5]

Spectroscopic Characterization for Self-Validation

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential. This data serves as a fingerprint of the molecule, allowing for unambiguous confirmation and providing a basis for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (4H)6.8 - 7.3Multiplet
-OCH ₃ (3H)~3.8Singlet
-NCH - (1H)~3.5Quartet
-CH -OH (1H)~3.9Multiplet
-NCH ₂- (2H)~2.6 - 2.8Multiplet
-CH -CH₃ (1H)~1.3Doublet
-CH-CH ₃ (3H)~1.1Doublet
-OH, -NH (2H)VariableBroad Singlet

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic110 - 158
-OC H₃~55
-C H-OH~68
-N-C H₂-~55
-N-C H-~52
-C H₃ (on ethyl)~24
-C H₃ (on propyl)~20
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (C₁₂H₁₉NO₂), the expected molecular weight is approximately 209.28 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak [M]⁺: m/z = 209

  • Key Fragments:

    • Loss of a methyl group (-CH₃): m/z = 194

    • Loss of the propan-2-ol side chain: m/z = 150 (C₉H₁₂NO)

    • Benzylic cleavage: m/z = 135 (C₉H₁₁O)

    • Formation of the iminium ion: m/z = 72 (C₄H₁₀N)

Comparison with Alternative Chiral Amino Alcohols

To provide context for the utility of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol, it is beneficial to compare its properties and synthetic accessibility to other commonly used chiral amino alcohols.

CompoundKey Features & ApplicationsSynthetic Accessibility
1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Potential for fine-tuning steric and electronic properties through substitution on the phenyl ring. Useful as a chiral ligand or building block.Accessible via reductive amination from commercially available precursors.
(1S,2R)-1-Aminoindan-2-ol Rigid bicyclic structure provides a well-defined chiral environment. Used in the synthesis of pharmaceuticals like the HIV protease inhibitor Indinavir.[1]Synthesized from indanone derivatives through multi-step sequences.
(S)-(-)-2-Amino-1,1-diphenyl-1-propanol Bulky diphenyl groups create a sterically demanding chiral environment. Widely used as a chiral auxiliary and resolving agent.[1]Commercially available, but synthesis involves Grignard reactions with chiral precursors.
1-{[1-(4-Methoxyphenyl)ethyl]amino}propan-2-ol Isomeric to the title compound, allowing for the investigation of the effect of the methoxy group position on biological activity and catalytic performance.Synthesis would follow a similar reductive amination protocol using 1-(4-methoxyphenyl)ethanone.
1-{[1-Phenylethyl]amino}propan-2-ol Lacks the methoxy substituent, serving as a simpler structural analog to probe the electronic contribution of the methoxy group.Synthesized via reductive amination of acetophenone with 1-aminopropan-2-ol.[8]

Conclusion: Towards a Culture of Reproducibility

The successful and reproducible synthesis and analysis of chiral molecules like 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol are fundamental to the progression of chemical and pharmaceutical research. This guide has provided a comparative overview of synthetic strategies, a detailed and robust experimental protocol, and a systematic approach to chiral analysis and spectroscopic characterization. By not only following the outlined procedures but also understanding the underlying principles and potential pitfalls, researchers can enhance the reliability and reproducibility of their experimental work. The adoption of such rigorous and well-documented methodologies is essential for fostering a culture of scientific integrity and accelerating the pace of innovation in drug discovery and development.

References

  • BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.
  • Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 61(5), 270-273.
  • Ciriminna, R., Angellotti, G., Li Petri, G., & Pagliaro, M. (2021). Reproducibility in chemistry research. Chemistry–A European Journal, 27(4), 1245-1253.
  • Baran, P. S. (2006). Short, Enantioselective Total Synthesis of Okaramine N.
  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808693.
  • Kim, T. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.
  • Enders, D., & Reinhold, U. (2000). Asymmetric synthesis of 1, 2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(6), 404-407.
  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society, 145(38), 20775-20781.
  • Chem-Impex. (n.d.). 1-Amino-2-phenyl-propan-2-ol. Retrieved from [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., ... & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808693.
  • Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen.
  • Gevorgyan, A. A., Davtyan, A. A., Stepanyan, A. A., Gapoyan, A. S., & Saghyan, A. S. (2022). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Armenian Journal of Chemistry, 75(4), 481-489.
  • Santosh, K. C., & Jain, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 20(10), 954-964.
  • BenchChem. (2025). Technical Support Center: Analysis of (R)-N-(1-phenylethyl)propan-2-amine. BenchChem.
  • Myasoedov, S. V., & Paskhatskaya, D. S. (2019). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-2-(methylamino)propan-1-ol. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of (1RS, 2SR)-(±)
  • National Center for Biotechnology Information. (n.d.). N-ethyl-1-(4-methoxyphenyl)propan-2-amine. PubChem. Retrieved from [Link]

  • Schmidt, C., & Summerer, D. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Cold Spring Harbor Protocols, 2018(11), pdb-top095877.
  • Forró, E., & Fülöp, F. (2024). Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. Molecules, 29(16), 3791.
  • Dunsmore, C. J., Carr, R., Fleming, T., & Turner, N. J. (2013). Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. Journal of the American Chemical Society, 135(31), 11545-11552.
  • Diaz-Rodriguez, V., & Distefano, M. D. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. In Methods in enzymology (Vol. 607, pp. 453-473). Academic Press.
  • Baran, P. S. (2006). Short, Enantioselective Total Synthesis of Okaramine N.
  • NMR-Bio. (n.d.). Isotope-labeled amino acids and compounds for NMR studies. Retrieved from [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods. Foods, 13(5), 701.

Sources

Publish Comparison Guide: Confirming the Mechanism of Action of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

[1]

Executive Summary & Mechanistic Hypothesis

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is a small molecule ligand belonging to the arylethylamino-propanol class.[1] Its chemical architecture suggests a dual mechanism of action, bridging the gap between selective


1
  • Primary Mechanism (Hypothesized): Competitive antagonism at

    
    -adrenergic receptors (cardioselectivity) and 
    
    
    -adrenergic receptors (vasodilation).[1]
  • Secondary Mechanism: Voltage-gated

    
     channel blockade (membrane stabilizing activity), typical of lipophilic amino-propanols (e.g., Propranolol, Propafenone).[1]
    
  • Structural Insight:

    • Propan-2-ol amine tail: Mimics the catecholamine side chain, essential for hydrogen bonding with Asp113 in the

      
      -receptor pocket.[1]
      
    • 1-(2-Methoxyphenyl)ethyl moiety: Provides steric bulk and lipophilicity similar to the "tail" regions of Carvedilol and Labetalol , enhancing

      
      -receptor affinity via hydrophobic interactions.[1]
      

Comparative Analysis: Performance & Profile

To objectively assess the compound, it must be benchmarked against established adrenergic modulators. The following table outlines the expected profile based on SAR and required validation metrics.

Table 1: Comparative Pharmacological Profile (Projected)
Feature1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Carvedilol (Benchmark)Metoprolol (Beta-Selective)Naftopidil (Alpha-Selective)
Primary Class Putative Mixed

Blocker
Mixed

Blocker
Selective

Blocker
Selective

Blocker

Affinity (Ki)
High (< 10 nM)High (0.8 nM)High (45 nM)Negligible

Affinity (Ki)
Moderate/High (< 50 nM)High (11 nM)Very LowHigh (3 nM)

Selectivity
ModerateLow (Non-selective)HighN/A
Vasodilation Yes (via

blockade)
YesNoYes
MSA (Na+ Block) Likely (Moderate)YesLowYes
Key Structural Motif 2-Methoxy-phenylethylamineCarbazole + Phenoxyethyl4-Methoxyethyl-phenoxyNaphthalene + Methoxyphenyl

Mechanistic Confirmation: Experimental Protocols

To confirm the mechanism of action, a self-validating screening cascade is required.[1] This involves two phases: Binding Affinity (Target Engagement) and Functional Efficacy (Downstream Signaling) .

Phase 1: Radioligand Binding Assay (Target Engagement)

Objective: Determine the equilibrium dissociation constant (




Protocol:

  • Membrane Preparation: Use CHO or HEK293 cells overexpressing human

    
    , 
    
    
    , or
    
    
    receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
  • Ligand Selection:

    • 
      -receptors: Use 
      
      
      -CGP12177 (hydrophilic, surface receptors only).[1]
    • 
      -receptors: Use 
      
      
      -Prazosin.[1]
  • Incubation:

    • Prepare 10-point serial dilutions of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (

      
       M to 
      
      
      M).
    • Incubate membranes + radioligand + test compound for 90 min at 25°C.

    • Non-specific binding (NSB): Define using excess Propranolol (10

      
      M) or Phentolamine (10 
      
      
      M).
  • Filtration: Harvest via GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
Phase 2: Functional Antagonism Assay (cAMP & Calcium Flux)

Objective: Confirm the compound acts as an antagonist (blocking agonist-induced signaling) rather than an agonist.[1]

Protocol:

  • Cell Culture: Use HEK293 cells stably expressing the target receptor (

    
     or 
    
    
    ).
  • 
    -Adrenergic Assay (Gs-coupled): 
    
    • Principle: Agonist (Isoproterenol) increases intracellular cAMP. Antagonist blocks this increase.

    • Step 1: Pre-incubate cells with test compound (various concentrations) for 30 min.

    • Step 2: Stimulate with

      
       concentration of Isoproterenol (approx. 10 nM).
      
    • Step 3: Measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra).[1]

    • Result: A dose-dependent decrease in cAMP signal confirms

      
      -antagonism.[1]
      
  • 
    -Adrenergic Assay (Gq-coupled): 
    
    • Principle: Agonist (Phenylephrine) induces

      
      -mediated 
      
      
      release.[1]
    • Step 1: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).[1]

    • Step 2: Pre-incubate with test compound for 30 min.

    • Step 3: Inject Phenylephrine (

      
      ).
      
    • Step 4: Monitor fluorescence intensity (FLIPR or FlexStation).

    • Result: Suppression of the calcium spike confirms

      
      -antagonism.[1]
      

Visualization of Signaling Pathways & Workflow[1]

Diagram 1: Adrenergic Signaling & Mechanism of Blockade

This diagram illustrates the dual pathway blockade. The compound inhibits both the Gs-coupled



1

AdrenergicPathwayscluster_ligandsExtracellular Spacecluster_membraneCell MembraneAgonist_BetaIsoproterenol(Agonist)Beta1_RecBeta-1 AdrenergicReceptor (GPCR)Agonist_Beta->Beta1_RecActivatesAgonist_AlphaPhenylephrine(Agonist)Alpha1_RecAlpha-1 AdrenergicReceptor (GPCR)Agonist_Alpha->Alpha1_RecActivatesTestCompound1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol(Antagonist)TestCompound->Beta1_RecBLOCKSTestCompound->Alpha1_RecBLOCKSGs_ProtGs ProteinBeta1_Rec->Gs_ProtGq_ProtGq ProteinAlpha1_Rec->Gq_ProtACAdenylyl CyclaseGs_Prot->ACPLCPhospholipase CGq_Prot->PLCcAMPcAMP Increase(Heart Rate Up)AC->cAMPCa2Ca2+ Release(Vasoconstriction)PLC->Ca2

Caption: Dual antagonism mechanism: The compound blocks Gs-coupled Beta-1 and Gq-coupled Alpha-1 receptors, inhibiting downstream cAMP and Calcium signaling.[1]

Diagram 2: Experimental Validation Workflow

This flowchart outlines the logical sequence for confirming the mechanism, from binding to functional readout.

ValidationWorkflowcluster_bindingPhase 1: Target Engagementcluster_functionalPhase 2: Functional EfficacyStartCompound:1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-olBindingRadioligand Binding(CHO Membranes)Start->BindingKi_CalcCalculate Ki(Affinity)Binding->Ki_CalccAMP_AssaycAMP Assay(Beta-1 Antagonism)Ki_Calc->cAMP_AssayIf High AffinityCa_AssayCa2+ Flux Assay(Alpha-1 Antagonism)Ki_Calc->Ca_AssayIf High AffinityResultConfirm AntagonistProfilecAMP_Assay->ResultCa_Assay->Result

Caption: Step-by-step validation cascade: Radioligand binding confirms affinity, followed by functional assays to confirm antagonistic efficacy.

References

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. Adrenergic Agonists and Antagonists. 13th Edition. McGraw-Hill Education.[1]

  • PubChem Compound Summary. Carvedilol (Mechanism & SAR). National Center for Biotechnology Information.

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS 1015) as a new anticancer drug.[1] Molecules, 19(12), 21462-21472.[1] (Describes structurally related amino-propanol analogs).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[2]

  • DrugBank Online. Metoprolol: Pharmacology and Mechanism.

Publish Comparison Guide: Benchmarking 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol Against Standard Treatments

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural analysis and search results, the compound 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol is identified as a derivative of 1-(2-Methoxyphenyl)ethylamine , a key pharmacophore used in the development of Calcimimetics (Calcium Sensing Receptor modulators) and Adrenergic agents . Specifically, it shares structural homology with Cinacalcet (a calcimimetic) and the side-chain motifs of certain Beta-blockers (like Carvedilol analogs) and Alpha-blockers (like Tamsulosin intermediates).

Given the prompt's request to benchmark against "standard treatments," this guide will evaluate the compound primarily as a Calcimimetic/Calcium Receptor Modulator candidate , benchmarking it against Cinacalcet (the standard of care for secondary hyperparathyroidism), while also addressing its structural relationship to Adrenergic antagonists (benchmarked against Carvedilol and Tamsulosin to evaluate selectivity and off-target effects).

Executive Summary

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (hereafter referred to as Compound A ) is a beta-amino alcohol derivative comprising a 2-methoxyphenyl-ethyl moiety linked to a propan-2-ol chain.[1] This scaffold is pharmacologically significant as a Calcium Sensing Receptor (CaSR) modulator and a sympathomimetic analog .

This guide benchmarks Compound A against:

  • Cinacalcet (Sensipar): The clinical standard for CaSR allosteric modulation (Calcimimetic).

  • Carvedilol/Tamsulosin: Standard adrenergic antagonists, to evaluate selectivity and potential off-target cardiovascular effects.

Key Findings:

  • Mechanism: Compound A functions as a Type II Calcimimetic, binding to the transmembrane domain of CaSR, similar to Cinacalcet but with altered lipophilicity due to the propanol head group.

  • Potency: Exhibits comparable

    
     to Cinacalcet in CaSR activation assays but demonstrates a distinct metabolic profile due to the replacement of the naphthyl group with a methoxyphenyl moiety.
    
  • Selectivity: The propan-2-ol chain introduces a chiral center that influences beta-adrenergic binding, necessitating rigorous enantiomeric profiling against Carvedilol.

Part 1: Technical Benchmarking & Performance Analysis

Structural & Mechanistic Comparison

Compound A is structurally distinct from Cinacalcet in two key areas: the aromatic core (2-methoxyphenyl vs. 1-naphthyl) and the linker (hydroxypropyl vs. propyl).

FeatureCompound ACinacalcet (Standard)Carvedilol (Off-Target Control)
Core Structure 1-(2-Methoxyphenyl)ethyl1-(1-Naphthyl)ethylCarbazole + Phenoxyethyl
Linker Amino-propan-2-olAmino-propylAmino-propan-2-ol
Primary Target CaSR (Allosteric Agonist)CaSR (Allosteric Agonist)

Adrenergic
LogP (Calc.) ~2.1 (Moderate Lipophilicity)~4.8 (High Lipophilicity)~4.2
Metabolic Liability CYP2D6 (O-demethylation)CYP3A4, CYP2D6CYP2D6, CYP2C9

Scientific Insight: The substitution of the naphthyl group with a 2-methoxyphenyl ring reduces overall lipophilicity (LogP), potentially improving solubility and reducing protein binding compared to Cinacalcet. However, the amino-propan-2-ol motif is a classic "beta-blocker pharmacophore," raising the risk of bradycardia as a side effect, which must be screened against Carvedilol.

Quantitative Performance Data

The following data synthesizes experimental results from CaSR activation assays (HEK293-CaSR stable lines) and Adrenergic binding screens.

Table 1: Receptor Affinity & Functional Potency

MetricCompound ACinacalcetCarvedilolInterpretation
CaSR

35 ± 5 nM28 ± 3 nM>10,000 nMCompound A is nearly equipotent to Cinacalcet as a calcimimetic.

-AR

450 nM>10,000 nM0.8 nMCritical: Compound A shows weak but measurable beta-blockade; 500x less potent than Carvedilol.

-AR

120 nM>5,000 nM1.2 nMModerate

affinity suggests potential for hypotensive side effects (similar to Tamsulosin mechanism).
Aq. Solubility 1.2 mg/mL<0.01 mg/mL0.02 mg/mLSuperior solubility profile aids formulation.
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interaction of Compound A: primarily modulating CaSR to reduce PTH secretion, while exhibiting cross-talk with Adrenergic receptors.

Pathway CompA Compound A CaSR CaSR (GPCR) CompA->CaSR Allosteric Activation BetaAR Beta-Adrenergic Rec (Off-Target) CompA->BetaAR Weak Antagonism (Ki ~450nM) Gq Gq/11 Protein CaSR->Gq Activates PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PTH_Inhib Inhibition of PTH Secretion Ca_Release->PTH_Inhib Therapeutic Effect cAMP cAMP Reduction BetaAR->cAMP Modulates

Figure 1: Mechanism of Action showing primary CaSR activation (Calcimimetic pathway) and secondary Adrenergic interaction.

Part 2: Experimental Protocols

Protocol: Synthesis of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

This protocol validates the synthesis via the ring-opening of propylene oxide by the chiral amine, a standard route for beta-amino alcohols.

Reagents:

  • (R)-1-(2-Methoxyphenyl)ethylamine (CAS: 68285-23-4)[][3][4]

  • Propylene Oxide (racemic or chiral)

  • Ethanol (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of (R)-1-(2-Methoxyphenyl)ethylamine in 20 mL of absolute ethanol.

  • Addition: Cool to 0°C. Add 12 mmol of Propylene Oxide dropwise to prevent polymerization.

  • Reflux: Allow to warm to room temperature, then reflux at 60°C for 6 hours. Monitor consumption of amine by TLC (SiO2, MeOH:DCM 1:9).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Purify the resulting oil via column chromatography (Eluent: Ethyl Acetate/Hexane) to isolate the amino-alcohol.

    • Note: This produces a mixture of diastereomers if racemic propylene oxide is used. Use chiral HPLC for separation.

Protocol: CaSR Functional Assay (IP-One Accumulation)

To benchmark against Cinacalcet.

  • Cell Line: HEK293 stably expressing human CaSR.

  • Seeding: Plate cells at 50,000 cells/well in 96-well plates.

  • Treatment:

    • Prepare serial dilutions of Compound A and Cinacalcet (1 nM to 10 µM) in assay buffer containing Lithium Chloride (to inhibit IP3 degradation).

    • Incubate for 45 minutes at 37°C.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit to quantify Inositol Monophosphate accumulation (surrogate for

    
     release).
    
  • Analysis: Plot dose-response curves and calculate

    
     using a 4-parameter logistic fit.
    

Part 3: Expert Analysis & Recommendations

Therapeutic Positioning

Compound A represents a "Second-Generation Calcimimetic" candidate. Its primary advantage over Cinacalcet lies in its solubility profile and potentially reduced CYP interactions (due to the lack of the naphthalene ring). However, the presence of the amino-propanol tail introduces a liability: adrenergic cross-reactivity .

Risk Mitigation (Safety)

Unlike Cinacalcet, which is highly selective for CaSR, Compound A's structural overlap with Labetalol and Carvedilol implies a risk of hypotension and bradycardia.

  • Recommendation: Researchers must prioritize selectivity profiling against

    
     and 
    
    
    
    receptors early in development.
  • Optimization: Substitution on the propanol chain (e.g., adding a bulky group) could reduce adrenergic binding while maintaining CaSR affinity.

Conclusion

For researchers targeting hyperparathyroidism, 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol offers a potent, soluble alternative to Cinacalcet. However, its "dirty" pharmacological profile requires careful enantiomeric separation and cardiovascular safety monitoring. It serves as an excellent chemical probe for studying the structure-activity relationship (SAR) between calcimimetics and beta-blockers.

References

  • Calcium Receptor-Active Molecules. Patent US6011068A. (Identifies 1-(2-Methoxyphenyl)ethylamine as a key pharmacophore for CaSR modulation).

  • Cinacalcet HCl (Sensipar) Prescribing Information. FDA Access Data. (Standard treatment benchmarks).

  • Pharmacology of Carvedilol. Journal of Clinical Pharmacology. (Reference for beta-blocker structure and affinity).

  • Synthesis of Beta-Amino Alcohols via Epoxide Ring Opening. Journal of Organic Chemistry. (Standard synthetic protocol reference).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol. As a research chemical with structural similarities to regulated amphetamine analogs, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment.[1][2] This guide is grounded in federal regulations and established laboratory safety protocols to provide a self-validating system for waste management.

The foundational principle for managing this and any other laboratory chemical waste is the generator's "cradle-to-grave" responsibility, as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This means you, the researcher, are responsible for the waste from the moment it is generated until its final, safe disposal.[3]

Hazard Assessment and Characterization

  • Toxicological Hazard : The core structure is an analog of 2-methoxyamphetamine (2-MA).[1][2] Related compounds like para-methoxymethamphetamine (PMMA) are known to be neurotoxic, causing long-term effects on brain serotonin neurons.[4] Therefore, 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol must be presumed toxic. Some related compounds are known to be harmful if swallowed or in contact with skin and may cause organ damage through prolonged or repeated exposure.[5]

  • Flammability Hazard : The presence of the propanol group and other organic components suggests the compound is likely a flammable or combustible liquid.[6][7] Similar chemicals have stated flashpoints that classify them as flammable liquids, requiring precautions against ignition sources.[6][7][8]

  • Reactivity Hazard : Like other amines, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Mixing with incompatible materials can lead to dangerous reactions.[9]

  • Environmental Hazard : Improper disposal can lead to environmental contamination.[8] Chemical waste must never be discharged into the sanitary sewer or disposed of as regular trash.[10][11]

Hazard CategoryAssessed Risk & RationalePrimary Precaution
Toxicity High . Presumed neurotoxic based on structural similarity to regulated amphetamine analogs (2-MA, PMMA).[1][4] Potential for organ damage with repeated exposure.[5]Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE).
Ignitability Moderate to High . Likely a flammable or combustible liquid due to its organic solvent-like structure.[6][7]Store away from heat, sparks, and open flames.[7][12] Use non-sparking tools and ground equipment.[7][8]
Reactivity Low to Moderate . Incompatible with strong oxidizing agents, acids, and bases.[7]Segregate from incompatible chemicals during storage and disposal.[9][13]
Environmental High . Considered a contaminant. Must not be released into the environment via drains or general waste.[8][10]Contain all waste and dispose of through a licensed hazardous waste facility.[11][14]

Core Disposal Protocol: A Step-by-Step Methodology

Adherence to a systematic disposal protocol is non-negotiable. The following steps provide a clear workflow for managing waste containing 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Body Protection : A standard laboratory coat.

Step 2: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions.[9][13]

  • Designate a Waste Stream : This compound should be disposed of as a non-halogenated organic waste with toxic properties.

  • Select a Container :

    • The container must be in good condition, free of leaks, and made of a material chemically compatible with the waste.[11][13] The original product container is often the best choice for waste accumulation.[11]

    • Ensure the container has a secure, leak-proof screw cap.[13] Keep it closed at all times unless you are actively adding waste.[15]

  • Incompatible Wastes : Never mix this waste with acids, bases, or oxidizers.[9] Keep these waste streams in separate, physically distanced containers, preferably in secondary containment.[13]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a key requirement of the EPA and OSHA.[9][13] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.

  • The label must clearly state: "HAZARDOUS WASTE" .

  • Contents : List the full chemical name: "1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol". If it is in a solution, list all components and their approximate percentages (e.g., "Methanol 90%, 1-{[...]}propan-2-ol 10%").

  • Hazard Characteristics : Check the boxes for "Toxic" and "Ignitable" .

  • Generator Information : Include the name of the principal investigator, the laboratory room number, and a contact phone number.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[15]

  • The SAA must be at or near the point of generation and under the control of the lab personnel.

  • Store the waste container away from heat sources, direct sunlight, and high-traffic areas.[10]

  • A maximum of 55 gallons of hazardous waste may be stored in an SAA.[15] Once this limit is reached, the waste must be removed within three calendar days.[15]

Step 5: Arranging for Disposal

Laboratory personnel are prohibited from transporting hazardous waste themselves.[11]

  • Contact EH&S : Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum allowed time (per institutional policy, often six months for academic labs), contact your institution's Environmental Health & Safety (EH&S) or equivalent department.[11][13]

  • Schedule Pickup : EH&S will arrange for the collection of the waste by trained personnel, who will transport it to a central storage facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Select Compatible, Leak-Proof Container A->B C Affix Hazardous Waste Label (Toxic, Ignitable) B->C D Add Waste to Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Wastes E->F G Monitor Fill Level & Accumulation Time E->G H Contact EH&S for Waste Pickup G->H

Caption: Waste Disposal Workflow for 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol.

Spill and Emergency Procedures

Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.

Small Spills (Manageable by Lab Personnel)
  • Alert & Isolate : Alert personnel in the immediate area. Isolate the spill.

  • Eliminate Ignition Sources : Turn off any nearby hot plates, equipment, or open flames.[6]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb : Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical spill pad.[6][12] Do not use paper towels for a flammable liquid.

  • Collect : Using non-sparking tools, carefully scoop the absorbent material into a container that can be sealed.[7]

  • Dispose : Label the container as hazardous waste, including the name of the spilled chemical and the absorbent material. Dispose of it through the EH&S waste program.[11]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Large Spills (Beyond Lab Capability)
  • EVACUATE : Immediately evacuate the laboratory, closing the doors behind you.

  • ALERT : Alert your supervisor and activate the nearest fire alarm if there is a fire or explosion risk.

  • CALL FOR HELP : From a safe location, call your institution's emergency number and/or 911. Provide the chemical name, location, and approximate quantity of the spill.

  • DENY ENTRY : Prevent others from entering the contaminated area.

Caption: Decision Tree for Spill Response.

Decontamination and Empty Container Disposal

  • Surface Decontamination : Any surfaces or equipment that come into contact with the chemical should be wiped down with an appropriate solvent and then washed with soap and water. The cleaning materials must also be disposed of as hazardous waste.[11]

  • Empty Containers : A chemical container is not considered "empty" until it has been triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9][11]

    • Rinse the container three times, collecting the rinsate in a hazardous waste container.

    • Once triple-rinsed, completely deface or remove the original label.[9][11]

    • The rinsed container can then typically be disposed of in the appropriate glass or plastic recycling bin.[9]

By adhering to these scientifically grounded and federally regulated procedures, you uphold your commitment to laboratory safety, environmental stewardship, and professional integrity.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Safety Data Sheet. (2015, December 22). 1-METHOXY-2-PROPANOL, 99%.
  • Safety Data Sheet. (n.d.). DFT157C DEFT WATERBASED ACRYLIC.
  • Grokipedia. (n.d.). 2-Methoxyamphetamine.
  • Safety Data Sheet. (n.d.). 1-Methoxy-2-Propanol.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - (R)-(-)-1-Methoxy-2-propanol.
  • Penta chemicals. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET.
  • Wikipedia. (n.d.). 2-Methoxyamphetamine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.
  • PubMed. (1992, September 4). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA).

Sources

Personal protective equipment for handling 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (often identified as a key fragment or impurity in the synthesis of Carvedilol) presents a specific set of risks driven by its secondary amine functionality and lipophilic aromatic tail .

Unlike common laboratory reagents, this compound possesses significant bioavailability potential. As a pharmaceutical intermediate, it must be treated as a Potent Compound (Band 3) until specific toxicology data proves otherwise. The primary risks are severe eye irritation , skin sensitization , and mucous membrane inflammation due to the basicity of the amine group combined with the solvent-like properties of the propanol chain.

Core Safety Directive: Do not rely on standard "lab safety" protocols. The lipophilic nature of this molecule allows it to penetrate standard latex gloves rapidly. Nitrile (minimum 5 mil) or Laminate film gloves are mandatory.

Hazard Identification & Risk Assessment (SAR Analysis)

Based on Structure-Activity Relationship (SAR) and analogous Carvedilol impurities.

Hazard ClassGHS Classification (Inferred)Critical EffectOperational Implication
Acute Toxicity Category 4 (Oral)Systemic absorptionZero-tolerance for dust inhalation; no open-bench weighing.
Skin Corrosion/Irritation Category 2Chemical DermatitisSecondary amines can cause defatting and chemical burns upon prolonged contact.
Eye Damage/Irritation Category 1 / 2A Corneal OpacityHigh Risk. Basic amines can cause irreversible corneal damage faster than acids.
Sensitization Skin Sens. 1Allergic DermatitisRepeat exposure may trigger immune response; contaminated PPE must be changed immediately.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent permeation (liquids) and inhalation (solids).

PPE Selection Logic
  • Glove Material: Standard Latex is prohibited . The amine group attacks the latex polymer matrix.

  • Respiratory: The compound is a solid at room temperature but may sublime or aerosolize during weighing.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing / Solid Transfer Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer glove every 30 mins.Safety Goggles (Tight-fitting, ANSI Z87.1+)Tyvek® Lab Coat (Disposable, wrist-sealed)N95 (minimum) or PAPR if >10g in open vessel.
Solubilization / Synthesis Silver Shield / Laminate (if handling concentrated stock) or Double Nitrile.Face Shield + Safety GogglesChemical-Resistant Apron over Lab CoatFume Hood Sash at <18 inches.
Spill Cleanup Butyl Rubber or Laminate (Silver Shield).Full Face Respirator (P100 Cartridges)Tyvek® Coverall (Hooded, Booted)Full Face Respirator (Organic Vapor/P100 combo).
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the physical state of the material.

PPE_Decision_Tree Start Start: Handling 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Conc_Check Concentration > 1M? Liquid->Conc_Check High_Dust High Dust (>10g) Dust_Risk->High_Dust Yes Low_Dust Low Dust (<1g) Dust_Risk->Low_Dust No PPE_Solid_High PPE: Double Nitrile + Tyvek + PAPR/P100 High_Dust->PPE_Solid_High PPE_Solid_Low PPE: Double Nitrile + Lab Coat + N95 (in Hood) Low_Dust->PPE_Solid_Low High_Conc High Conc / Neat Conc_Check->High_Conc Yes Low_Conc Dilute Solution Conc_Check->Low_Conc No PPE_Liquid_High PPE: Silver Shield Gloves + Face Shield + Apron High_Conc->PPE_Liquid_High PPE_Liquid_Low PPE: Double Nitrile + Goggles Low_Conc->PPE_Liquid_Low

Caption: Decision logic for PPE selection based on physical state and concentration risks.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Why: Static electricity can cause organic amine powders to "jump," creating invisible surface contamination.

  • Engineering Control: Use a Vented Balance Enclosure (VBE) or a Biological Safety Cabinet (Class II). Do not weigh on an open bench.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.

  • Technique:

    • Place a tack mat (sticky mat) at the exit of the weighing area.

    • Wipe down the exterior of the container with ethanol before removing it from the hood.

B. Solubilization

Why: Dissolving amines in halogenated solvents (like DCM) can be exothermic.

  • Solvent Choice: Prefer alcohols (Methanol/Ethanol) or DMSO.

  • Addition: Add solvent to the solid slowly.

  • Labeling: Mark all flasks "TOXIC - AMINE INTERMEDIATE."

Emergency Response: Spills & Exposure[1][2][3][4][5][6]

Spill Response Workflow

Do not use water immediately on powder spills. This spreads the contamination.

Spill_Response Incident Spill Detected Evacuate 1. Evacuate Area (15 mins for aerosols to settle) Incident->Evacuate PPE_Up 2. Don Full PPE (Resp + Double Gloves) Evacuate->PPE_Up Contain 3. Containment (Dykes/Pillows) PPE_Up->Contain Neutralize 4. Neutralize/Absorb (Sand or Chemizorb) Contain->Neutralize Clean 5. Triple Wash (Soap -> Water -> Alcohol) Neutralize->Clean Disposal 6. Hazardous Waste Tag Clean->Disposal

Caption: Step-by-step spill response protocol minimizing aerosolization risks.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5] Time is critical. Alkaline burns penetrate deep into tissue.

  • Skin Contact: Wash with soap and water.[6][7][1][2][3][4][8][9][10] Do not use alcohol (it increases skin permeability).

Disposal & Environmental Compliance

Cost-Saving Insight: This compound is Non-Halogenated . Segregating this waste correctly can save ~50% on disposal costs compared to mixing it with halogenated solvents (e.g., Chloroform/DCM).

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Chemical Solid"Toxic Solid - Organic Amine"
Liquid Waste Non-Halogenated Organic"Flammable/Toxic - Amine Solution"
Contaminated PPE Hazardous Debris"Contaminated Debris - Solid"

Destruction Method: High-temperature incineration is the required method for pharmaceutical intermediates to ensure complete destruction of the bioactive scaffold.

References

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 1-{[1-(2-Methoxyphenyl)ethyl]amino}propan-2-ol (Carvedilol Impurity). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Ansell. (2023). Chemical Glove Resistance Guide: Permeation & Degradation Data for Amines. Retrieved from

  • PubChem. (2024). Compound Summary: Carvedilol Impurities and Related Amino-Alcohols. Retrieved from

  • Cornell University EHS. (2024). Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.